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  • Product: Cyclohexanecarboxylic acid, 2-chloro-, trans-
  • CAS: 26041-69-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Conformational Analysis of trans-2-chlorocyclohexanecarboxylic acid

Abstract The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic systems, particularly substituted cyclohexanes, a thorough understanding of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic systems, particularly substituted cyclohexanes, a thorough understanding of their conformational preferences is paramount in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive exploration of the conformational analysis of trans-2-chlorocyclohexanecarboxylic acid. We will delve into the theoretical underpinnings of cyclohexane stereochemistry, quantitatively assess the conformational equilibrium through the application of A-values, and explore the potential for intramolecular interactions. Furthermore, this guide will present detailed experimental and computational protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Density Functional Theory (DFT) calculations, to provide a multi-faceted approach to elucidating the conformational landscape of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles and practices of modern conformational analysis.

Introduction: The Significance of Molecular Shape

In the realm of drug discovery and molecular recognition, the concept of a molecule as a static, two-dimensional entity is a gross oversimplification. The reality is that molecules, particularly those containing single bonds, are dynamic systems that can adopt a variety of three-dimensional arrangements known as conformations.[1][2] The specific conformation that a molecule predominantly adopts can profoundly influence its physical properties, spectroscopic signatures, and, most critically, its ability to interact with biological targets such as enzymes and receptors.

The cyclohexane ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its puckered, non-planar nature gives rise to distinct chair, boat, and twist-boat conformations, with the chair conformation being the most stable due to its minimization of angle and torsional strain.[1][3] When substituents are introduced onto the cyclohexane ring, they can occupy either axial or equatorial positions, leading to different conformational isomers with varying stabilities. The energetic preference of a substituent for the equatorial position is a key determinant of the overall conformational equilibrium of the molecule.[4][5]

trans-2-chlorocyclohexanecarboxylic acid presents an interesting case study in conformational analysis. As a disubstituted cyclohexane, the interplay between the chloro and carboxylic acid groups dictates the preferred three-dimensional structure. This guide will systematically dissect the factors governing this preference, providing both theoretical insights and practical methodologies for its investigation.

Theoretical Framework: Chair Conformations and A-Values

The most stable conformation of a cyclohexane ring is the chair form, which can rapidly interconvert between two equivalent chair conformations through a process known as ring flipping.[1] In this process, all axial substituents become equatorial, and all equatorial substituents become axial. For a monosubstituted cyclohexane, the two chair conformations are no longer equal in energy. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of steric strain, specifically 1,3-diaxial interactions.[6][7]

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4][8] A larger A-value signifies a greater preference for the equatorial position.[8]

For trans-2-chlorocyclohexanecarboxylic acid, we must consider the A-values for both the chlorine atom and the carboxylic acid group.

  • Chlorine (Cl): The A-value for a chlorine atom is approximately 0.43 kcal/mol.[8] This relatively small value is attributed to the long carbon-chlorine bond length, which reduces the steric interaction with the axial hydrogens.[8]

  • Carboxylic Acid (COOH): The A-value for a carboxylic acid group is approximately 1.4 kcal/mol. However, it is important to note that in some systems, electronic factors can lead to a stabilization of the axial conformation, challenging the purely steric-based prediction.[4]

The trans configuration in a 1,2-disubstituted cyclohexane can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both substituents in axial positions (diaxial).[7][9]

The conformational equilibrium for trans-2-chlorocyclohexanecarboxylic acid can be visualized as follows:

Caption: Conformational equilibrium of trans-2-chlorocyclohexanecarboxylic acid.

Generally, the diequatorial conformer is significantly more stable than the diaxial conformer because it avoids the destabilizing 1,3-diaxial interactions.[5][10] The energy difference can be estimated by summing the A-values of the substituents that are in the axial position in the less stable conformer. In the diaxial conformer, both the chlorine and the carboxylic acid group are axial. Therefore, the estimated energy difference (ΔG°) would be the sum of their A-values:

ΔG° ≈ A(Cl) + A(COOH) ≈ 0.43 kcal/mol + 1.4 kcal/mol ≈ 1.83 kcal/mol

This substantial energy difference suggests that the diequatorial conformer will be heavily favored at equilibrium.

Intramolecular Interactions: The Role of Hydrogen Bonding

Intramolecular hydrogen bonding can be a powerful force in dictating the conformational preference of a molecule.[11][12] In molecules containing both a hydrogen bond donor (like an -OH or -NH group) and a hydrogen bond acceptor (like a carbonyl oxygen or a halogen), the formation of an intramolecular hydrogen bond can stabilize a conformation that might otherwise be sterically disfavored.

In trans-2-chlorocyclohexanecarboxylic acid, the potential for an intramolecular hydrogen bond exists between the hydroxyl proton of the carboxylic acid and the chlorine atom. However, several factors suggest that such an interaction is unlikely to be a dominant force:

  • Weak Acceptor: Chlorine is a relatively weak hydrogen bond acceptor compared to oxygen or nitrogen.[13]

  • Geometric Constraints: In the diequatorial conformation, the chloro and carboxylic acid groups are positioned far apart, making an intramolecular hydrogen bond impossible. In the diaxial conformation, while the groups are closer, the geometry is likely not optimal for a strong hydrogen bond.

  • Solvent Effects: In protic or polar solvents, intermolecular hydrogen bonding with the solvent molecules will likely outcompete any weak intramolecular interaction.

While a weak C-H···O=C interaction has been observed in some specific systems, a Cl···H-O bond in this context is not expected to be strong enough to significantly influence the conformational equilibrium, which is primarily dictated by steric factors.[14]

Experimental Determination of Conformational Equilibrium

Theoretical predictions provide a valuable framework, but experimental validation is crucial for a complete understanding. NMR and FTIR spectroscopy are powerful techniques for probing the conformational landscape of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a cornerstone of conformational analysis. The key parameter for this purpose is the vicinal coupling constant (³J), which describes the interaction between two protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus equation.

For a trans-1,2-disubstituted cyclohexane, the protons attached to the carbons bearing the substituents (H1 and H2) provide critical information.

  • In the diequatorial conformer , the relationship between H1 and H2 is axial-axial, corresponding to a dihedral angle of approximately 180°. This results in a large coupling constant, typically in the range of 8-13 Hz.

  • In the diaxial conformer , the relationship between H1 and H2 is equatorial-equatorial, with a dihedral angle of about 60°. This leads to a smaller coupling constant, usually between 2-5 Hz.

Since the molecule exists as a rapidly equilibrating mixture of these two conformers at room temperature, the observed coupling constant (J_obs) will be a weighted average of the coupling constants for the individual conformers:

J_obs = x_ee * J_ee + x_aa * J_aa

where:

  • x_ee and x_aa are the mole fractions of the diequatorial and diaxial conformers, respectively.

  • J_ee and J_aa are the coupling constants for the pure diequatorial and diaxial conformers.

By measuring J_obs and estimating J_ee and J_aa from model compounds or theoretical calculations, the relative populations of the two conformers can be determined.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of trans-2-chlorocyclohexanecarboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Analysis: Identify the signals corresponding to the protons on the carbons bearing the chloro and carboxylic acid groups. Measure the coupling constant between these two protons.

  • Calculation: Use the measured coupling constant and estimated values for J_ee and J_aa to calculate the mole fractions of the diequatorial and diaxial conformers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for detecting hydrogen bonding. The stretching frequency of an O-H bond is sensitive to its environment. A free, non-hydrogen-bonded O-H group in a carboxylic acid typically shows a sharp absorption band around 3500-3550 cm⁻¹. When involved in a hydrogen bond, this band broadens and shifts to a lower frequency (typically 2500-3300 cm⁻¹ for carboxylic acid dimers).

While a strong intramolecular hydrogen bond between the chloro and carboxylic acid groups is not expected, FTIR can be used to investigate this possibility. The absence of a significant shift in the O-H stretching frequency in a dilute solution of a non-polar solvent would provide evidence against a strong intramolecular hydrogen bond.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a dilute solution (e.g., 0.01 M) of trans-2-chlorocyclohexanecarboxylic acid in a non-polar solvent such as carbon tetrachloride (CCl₄) or hexane.

  • Data Acquisition: Record the FTIR spectrum of the solution in a suitable liquid cell with a path length of 1-10 mm.

  • Analysis: Examine the region of the spectrum corresponding to the O-H stretching vibration (2500-3600 cm⁻¹). The presence of a sharp band around 3500 cm⁻¹ and a broad band at lower wavenumbers would indicate an equilibrium between monomeric (potentially with a very weak intramolecular interaction) and intermolecularly hydrogen-bonded (dimeric) species.

Computational Chemistry: A Theoretical Approach

Computational chemistry provides a powerful in silico tool to complement experimental findings. Methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of the different conformers of trans-2-chlorocyclohexanecarboxylic acid with a high degree of accuracy.

Computational Workflow

G start Initial Structure Generation (Diequatorial and Diaxial) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., M06-2X/6-311++G(d,p)) freq_calc->energy_calc analysis Analysis of Relative Energies and Geometric Parameters energy_calc->analysis

Caption: A typical DFT workflow for conformational analysis.

A recommended level of theory for this type of system would be the M06-2X functional with a 6-311++G(d,p) basis set, as this combination has been shown to perform well for systems with non-covalent interactions.[15][16][17] Solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Protocol for DFT Calculations

  • Structure Building: Construct 3D models of both the diequatorial and diaxial conformers of trans-2-chlorocyclohexanecarboxylic acid using a molecular modeling software package.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G* for initial optimization).

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to ensure that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • High-Accuracy Energy Calculation: Perform a single-point energy calculation on the optimized geometries using a higher level of theory and a larger basis set (e.g., M06-2X/6-311++G(d,p)) to obtain more accurate electronic energies.

  • Data Analysis: Compare the calculated Gibbs free energies of the two conformers to determine their relative stabilities and predict the equilibrium population.

Data Summary and Interpretation

The following table summarizes the key parameters in the conformational analysis of trans-2-chlorocyclohexanecarboxylic acid.

ParameterDiequatorial ConformerDiaxial ConformerMethod of Determination
Relative Energy FavoredDisfavoredA-Value Estimation, DFT
¹H-¹H Coupling (H1-H2) ~8-13 Hz (axial-axial)~2-5 Hz (equatorial-equatorial)¹H NMR Spectroscopy
Intramolecular H-Bond Not PossibleUnlikely/Very WeakFTIR Spectroscopy, DFT
Steric Strain MinimalSignificant 1,3-diaxial strainA-Value Estimation, DFT

Based on the additive nature of A-values and the general principles of conformational analysis, the diequatorial conformer of trans-2-chlorocyclohexanecarboxylic acid is predicted to be overwhelmingly the most stable. Experimental determination via ¹H NMR is expected to show a large vicinal coupling constant for the protons on the substituted carbons, confirming the predominance of the diequatorial conformation. Computational calculations will further corroborate this finding by revealing a significant energy difference between the two chair forms.

Conclusion

The conformational analysis of trans-2-chlorocyclohexanecarboxylic acid is a clear illustration of the fundamental principles governing the three-dimensional structure of substituted cyclohexanes. The steric demands of the chloro and carboxylic acid groups, as quantified by their A-values, strongly favor a diequatorial arrangement in the chair conformation. While the potential for intramolecular hydrogen bonding exists, it is not considered a significant factor in determining the conformational equilibrium for this particular molecule. A combined approach utilizing theoretical calculations, NMR spectroscopy, and FTIR spectroscopy provides a robust and comprehensive framework for elucidating the conformational preferences of such molecules, offering critical insights for their application in drug design and other areas of chemical science.

References

  • Wikipedia. A value. [Link]

  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • ResearchGate. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. [Link]

  • ACS Publications. Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. [Link]

  • ResearchGate. Understanding molecular properties of halogenated cyclohexane – A DFT study. [Link]

  • PubChem. Cyclohexanecarboxylic acid. [Link]

  • University of Wisconsin-Madison. Relationships Between Conformations of Disubstituted Cyclohexanes. [Link]

  • PMC. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]

  • Academia.edu. Conformational Analysis of cis -2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. [Link]

  • Chemistry LibreTexts. 4.12: Substituted Cycloalkanes. [Link]

  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • ResearchGate. Hydrogen Bond Hierarchy: Persistent Phenol••• Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties. [Link]

  • Chemistry Stack Exchange. Confusion in naming a carboxylic acid with a cyclohexyl group. [Link]

  • Chemistry LibreTexts. 4.9: Conformations of Disubstituted Cyclohexanes. [Link]

  • Lumen Learning. Disubstituted Cyclohexanes. [Link]

  • Unacademy. Hydrogen Bonding in Alcohols and Carboxylic Acid. [Link]

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane. [Link]

  • ACS Publications. Conformational Analysis Explores the Role of Electrostatic Nonclassical C–F···H–C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. [Link]

  • ACS Publications. Molecular Structures of trans-1,2-Dihalocyclohexanes. [Link]

  • YouTube. Computational conformational analysis of cyclohexanes. [Link]

  • ACS Publications. A C−H···OC Hydrogen Bond? Intramolecular Hydrogen Bonding in a Novel Semirubin. [Link]

  • PubMed. The conformational analysis of 2-halocyclooctanones. [Link]

  • YouTube. IUPAC Nomenclature of Cyclic Carboxylic Acids. [Link]

  • Scribd. 3.9 - Conformations of Disubstituted Cyclohexanes. [Link]

  • SlideShare. stereochemistry of disubstituted cyclohexane. [Link]

  • ResearchGate. Conformational Analysis and Cyclohexane. [Link]

  • Quora. Can there be intramolecular hydrogen bonding in carboxylic acids? [Link]

Sources

Exploratory

pKa values and acidity of trans-2-chlorocyclohexanecarboxylic acid

This technical guide is structured to provide a comprehensive analysis of trans-2-chlorocyclohexanecarboxylic acid, focusing on its acidity (pKa), conformational dynamics, and synthesis. It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive analysis of trans-2-chlorocyclohexanecarboxylic acid, focusing on its acidity (pKa), conformational dynamics, and synthesis. It is designed for researchers in physical organic chemistry and drug development.

Acidity, Conformational Dynamics, and Synthetic Protocols

Executive Summary

The acidity of trans-2-chlorocyclohexanecarboxylic acid is a classic subject in physical organic chemistry, illustrating the competition between inductive effects, field effects, and conformational mobility. With a pKa of approximately 4.03 , it is significantly more acidic than unsubstituted cyclohexanecarboxylic acid (pKa 4.87). This increase in acidity is primarily driven by the electron-withdrawing nature of the chlorine atom, but the magnitude of the effect is strictly governed by the molecule's ability to adopt a diequatorial (ee) conformation . This guide details the theoretical underpinnings, provides a validated synthesis protocol, and outlines the standard operating procedure (SOP) for pKa determination.

Structural Dynamics & Conformational Analysis

The physicochemical properties of trans-2-chlorocyclohexanecarboxylic acid cannot be understood without analyzing its conformational equilibrium. Unlike aromatic systems, the cyclohexane ring is flexible, existing in a dynamic equilibrium between two chair conformers.

The Diequatorial Preference

For 1,2-disubstituted cyclohexanes with a trans configuration, the substituents can exist in either a diaxial (aa) or diequatorial (ee) arrangement.[1]

  • Diequatorial (ee): Both the carboxylic acid (-COOH) and chlorine (-Cl) groups occupy equatorial positions. This is the thermodynamically dominant conformer due to the minimization of 1,3-diaxial steric interactions.

  • Diaxial (aa): Both groups occupy axial positions.[2] This conformer is significantly higher in energy (destabilized) due to steric clash with axial hydrogens.[2]

Critical Insight for Acidity: In the dominant ee conformation, the dihedral angle between the -COOH and -Cl groups is approximately 60° (gauche). This proximity allows for a strong field effect (through-space electrostatic interaction), which stabilizes the carboxylate anion more effectively than if the groups were anti-periplanar (180°) as in the aa conformer.

Conformation node_aa trans-Diaxial (aa) (High Energy, Unstable) node_trans Transition State (Half-Chair) node_aa->node_trans Ring Flip node_ee trans-Diequatorial (ee) (Dominant, Stable) node_ee->node_aa < 5% Population node_trans->node_ee Relaxation

Figure 1: Conformational equilibrium favoring the diequatorial arrangement, placing functional groups in a gauche relationship.

Theoretical Underpinnings of Acidity

The acidity of this compound is governed by the stability of its conjugate base (the carboxylate anion).[3] Two primary electronic effects are at play:

  • Inductive Effect (-I): The electronegative chlorine atom pulls electron density through the

    
    -bond framework. This effect diminishes rapidly with distance (number of bonds).
    
  • Field Effect (Direct Electrostatic): The dipole of the C-Cl bond interacts through space with the negative charge of the carboxylate (

    
    ).
    

According to the Bjerrum-Kirkwood-Westheimer theory , the field effect is often dominant in rigid or semi-rigid cyclic systems. In the trans-(ee) isomer, the spatial proximity of the Cl dipole to the carboxylate group enhances acidity by stabilizing the negative charge via electrostatic attraction (dipole positive end points toward the anion).

Quantitative Data Comparison

The following table summarizes the pKa values in aqueous solution at 25°C.

CompoundConfigurationConformationpKa (approx.)

pKa (vs. Unsub.)
Cyclohexanecarboxylic acid N/AEquatorial (-COOH)4.87 -
trans-2-Chlorocyclohexanecarboxylic acid transDiequatorial (ee)4.03 -0.84
cis-2-Chlorocyclohexanecarboxylic acid cisAxial/Equatorial (ae)3.96 -0.91

Note: The cis isomer is slightly more acidic (or comparable) because one substituent is always axial, potentially altering the solvation shell or the exact distance/angle of the dipole interaction.

Experimental Protocol: Synthesis

Objective: Synthesis of trans-2-chlorocyclohexanecarboxylic acid via the addition of hydrogen chloride to 1-cyclohexenecarboxylic acid.

Mechanism: The reaction proceeds via protonation of the alkene to form a carbocation, followed by nucleophilic attack by chloride. While the kinetic product may vary, the thermodynamic trans isomer is isolated via fractional crystallization.

Reagents
  • 1-Cyclohexenecarboxylic acid (Precursor)

  • Hydrochloric acid (Conc.[4] HCl)

  • Glacial Acetic Acid (Solvent)

  • Ligroin or Hexane/Ethyl Acetate (Recrystallization)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 1-cyclohexenecarboxylic acid in 30 mL of glacial acetic acid.

  • Acid Saturation: Cool the solution to 0°C. Saturate the solution with dry HCl gas (generated from NaCl/H2SO4) or add 20 mL of concentrated HCl dropwise if gas is unavailable (yields may vary).

  • Heating: Seal the flask (or maintain HCl atmosphere) and heat to 100°C for 4-6 hours. This promotes thermodynamic equilibration.

  • Isolation: Pour the reaction mixture onto 200 g of crushed ice. The crude chloro-acid will precipitate as a semi-solid or oil.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and evaporate the solvent.

  • Purification (Critical): The crude residue is a mixture of cis and trans isomers.

    • Dissolve the residue in hot ligroin (or hexanes).

    • Allow to cool slowly. The trans-isomer is typically less soluble and crystallizes first.

    • Recrystallize repeatedly until the melting point is sharp (Lit. m.p. ~108-110°C for trans; cis is lower, ~80°C).

Synthesis start 1-Cyclohexenecarboxylic Acid step1 Dissolve in AcOH Saturate with HCl start->step1 step2 Heat to 100°C (4-6h) Thermodynamic Control step1->step2 step3 Quench on Ice Extract with Ether step2->step3 step4 Crude Mixture (cis + trans) step3->step4 step5 Fractional Recrystallization (Ligroin/Hexane) step4->step5 final Pure trans-2-Chlorocyclohexanecarboxylic Acid (m.p. 108-110°C) step5->final

Figure 2: Synthetic workflow for the isolation of the trans isomer.

Experimental Protocol: pKa Determination

Objective: Accurate determination of the thermodynamic pKa using Potentiometric Titration.

Materials
  • Analyte: Pure trans-2-chlorocyclohexanecarboxylic acid (~20 mg).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: CO2-free deionized water (boiled and cooled under N2).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

  • Equipment: Calibrated pH meter (glass electrode), magnetic stirrer, micro-burette.

Procedure (SOP)
  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01 and 7.00) immediately prior to use. Ensure slope is >95%.

  • Sample Preparation: Weigh ~20 mg of the acid accurately. Dissolve in 50 mL of 0.1 M KCl solution.

    • Note: If solubility is low, a mixed solvent (e.g., Methanol/Water) can be used, but the Yasuda-Shedlovsky extrapolation must be applied to find aqueous pKa.

  • Blank Titration: Perform a titration on the solvent blank (0.1 M KCl) to account for background acidity/basicity.

  • Titration:

    • Place the sample beaker under N2 atmosphere (to exclude atmospheric CO2).

    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record equilibrium pH after each addition (stabilization time ~30s).

    • Continue until pH reaches ~11.0.[5]

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.[6]

    • Determine the Equivalence Point (

      
      ) using the first derivative method (
      
      
      
      ).
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (

      
      ), or use Gran Plot analysis for higher precision.
      

Titration calib Calibrate pH Meter (pH 4 & 7) prep Dissolve Analyte (0.1M KCl Matrix) calib->prep titrate Titrate with 0.1M NaOH (N2 Atmosphere) prep->titrate calc Identify Inflection Point (1st Derivative) titrate->calc result Calculate pKa (Half-Equivalence) calc->result

Figure 3: Potentiometric titration workflow for accurate pKa determination.

Implications in Drug Design[3][7]

Understanding the acidity and conformation of trans-2-chlorocyclohexanecarboxylic acid is directly applicable to medicinal chemistry:

  • Bioisosteres: The chloro-acid moiety serves as a lipophilic bioisostere for other polar acidic groups.

  • Conformational Restriction: The cyclohexane ring locks the functional groups into specific vectors. The trans-diequatorial arrangement provides a defined distance between the hydrophobic Cl and the anionic carboxylate, which can be critical for binding site recognition (e.g., in GPCR ligands).

  • Solubility: The lower pKa (compared to the unsubstituted acid) means this compound will be fully ionized at a wider range of physiological pH values, potentially improving aqueous solubility but altering membrane permeability.

References
  • Roberts, J. D., & Moreland, W. T. (1953). Electrical Effects of Substituents in Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 75(9), 2167–2173. Link

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Protocols. Link

  • PubChem. 2-Chlorocyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. Link

  • Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.
  • MIT OpenCourseWare. Potentiometric Titration Protocol. Department of Chemistry. Link

Sources

Foundational

Stereochemistry and chirality of 2-chlorocyclohexanecarboxylic acid isomers

Topic: Stereochemistry and Chirality of 2-Chlorocyclohexanecarboxylic Acid Isomers Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry and Chirality of 2-Chlorocyclohexanecarboxylic Acid Isomers Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Conformational Imperative

In drug discovery, the cyclohexane ring acts as a critical lipophilic scaffold, often used to restrict the conformational flexibility of pharmacophores. 2-Chlorocyclohexanecarboxylic acid (2-CCCA) represents a classic yet complex case study in stereoelectronic control. Unlike flat aromatic bioisosteres, 2-CCCA introduces significant three-dimensional complexity: two chiral centers, diastereomerism (cis vs. trans), and dynamic chair conformations.

For the medicinal chemist, the distinction is non-trivial. The trans-isomer provides a rigid, extended vector for substituent display, while the cis-isomer introduces gauche interactions that can induce unique secondary folding or intramolecular hydrogen bonding. This guide dissects the stereochemical landscape of 2-CCCA, providing validated protocols for synthesis, resolution, and analytical differentiation.

Structural Fundamentals & Nomenclature

The molecule contains two stereogenic centers at C1 (carboxyl) and C2 (chloro).

  • IUPAC Name: 2-chlorocyclohexane-1-carboxylic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [1]
  • Stereoisomers: 4 total stereoisomers (2 enantiomeric pairs).[2]

    • Trans: (

      
      ) and (
      
      
      
      )
    • Cis: (

      
      ) and (
      
      
      
      )
Visualization: Isomer Hierarchy

IsomerHierarchy Root 2-Chlorocyclohexane-1-carboxylic Acid Diast Diastereomers Root->Diast Trans Trans-Isomer (Thermodynamic Product) Diast->Trans Cis Cis-Isomer (Kinetic/Specialized) Diast->Cis Trans_Enant (1R, 2R) + (1S, 2S) Racemate Trans->Trans_Enant Cis_Enant (1R, 2S) + (1S, 2R) Racemate Cis->Cis_Enant

Caption: Hierarchical classification of 2-CCCA stereoisomers distinguishing diastereomeric and enantiomeric relationships.

Stereochemical Deep Dive: Conformational Analysis

The reactivity and stability of 2-CCCA are dictated by the cyclohexane chair flip equilibrium.

3.1 Trans-Isomer (The Stable Scaffold)

The trans-isomer exists in equilibrium between the diequatorial (ee) and diaxial (aa) conformers.

  • Dominant Conformer: Diequatorial (ee).

  • Driving Force: The A-values (conformational free energy) of -COOH (1.4 kcal/mol) and -Cl (0.43 kcal/mol) are additive in the diaxial form, creating severe 1,3-diaxial repulsion. The diequatorial form minimizes this strain.

  • Geometry: The dihedral angle between H1 and H2 is ~180° (anti-periplanar), which is crucial for NMR assignment.

3.2 Cis-Isomer (The Dynamic Switch)

The cis-isomer inevitably places one substituent in the axial position and the other in the equatorial position (ae


 ea).
  • Dominant Conformer: The equilibrium favors the conformer where the bulkier -COOH group is equatorial and the smaller -Cl group is axial.

  • Electronic Nuance: In non-polar solvents, intramolecular hydrogen bonding between the carboxyl proton and the chlorine lone pair can stabilize the specific chair conformer that brings these groups into closer proximity (gauche), potentially overriding steric bulk effects.

Data Summary: Conformational Parameters
ParameterTrans-IsomerCis-Isomer
Configuration (1R,2R) / (1S,2S)(1R,2S) / (1S,2R)
Major Conformer Diequatorial (e,e)Equatorial-Axial (COOH-eq, Cl-ax)
H1-H2 Dihedral ~180° (Anti)~60° (Gauche)

(NMR)
10 - 12 Hz 3 - 5 Hz
Relative Stability More Stable (

kcal/mol vs cis)
Less Stable

Synthetic Pathways & Control

Achieving high diastereomeric excess (de) is the primary synthetic challenge.

4.1 Protocol A: Hydrochlorination of 1-Cyclohexenecarboxylic Acid (Target: Trans-Racemate)

This method utilizes the thermodynamic preference for the trans isomer during the addition mechanism.

Mechanism:

  • Protonation of the alkene at C1 is disfavored (would place cation alpha to electron-withdrawing COOH).

  • Protonation occurs at C1? No. Protonation occurs at C2? No.

    • Correction: In

      
      -unsaturated acids, electrophilic attack is slow. However, under forcing conditions with conc. HCl, protonation occurs at C1 to generate the carbocation at C2 (secondary, beta-position).
      
  • Chloride attacks C2.

  • Stereocontrol: The attack is predominantly anti, but the reaction is reversible. Thermodynamic equilibration leads to the trans product.

Step-by-Step Methodology:

  • Setup: Charge a pressure vessel (Q-tube or autoclave) with 1-cyclohexenecarboxylic acid (1.0 eq).

  • Reagent: Add concentrated HCl (excess, ~10 eq) and a catalytic amount of ZnCl

    
     (0.1 eq) to assist ionization.
    
  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Cool to 0°C. The trans-acid often precipitates due to higher symmetry and packing efficiency. Filter the solid.

  • Purification: Recrystallize from hexane/ethyl acetate.

4.2 Protocol B: Enzymatic Kinetic Resolution (Target: Enantiopure Trans)

Chemical synthesis yields racemates. To isolate the (


) enantiomer for drug development, biocatalysis is superior to diastereomeric salt crystallization.

Workflow:

  • Esterification: Convert the racemic trans-acid to the ethyl ester (EtOH, H

    
    SO
    
    
    
    , reflux).
  • Enzyme Selection: Candida antarctica Lipase B (CALB) (immobilized as Novozym 435). CALB shows high enantioselectivity (

    
    ) for cyclic beta-substituted esters.
    
  • Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) / DMSO (9:1). Add CALB.

  • Monitoring: The enzyme preferentially hydrolyzes the (

    
    )-ester (typical preference, verify with specific batch) to the acid, leaving the (
    
    
    
    )-ester untouched.
  • Separation: Extract the unreacted ester (organic layer) from the formed acid (aqueous layer, pH adjusted to >8).

Visualization: Enzymatic Resolution Workflow

Resolution Input Racemic Trans-Ester (1R,2R) + (1S,2S) Process Selective Hydrolysis pH 7.0 Buffer Input->Process Biocat CALB Lipase (Novozym 435) Biocat->Process Catalyst ProdA (1S,2S)-Acid (Hydrolyzed) Process->ProdA Aqueous Phase ProdB (1R,2R)-Ester (Unreacted) Process->ProdB Organic Phase

Caption: Kinetic resolution of 2-CCCA esters using Lipase B from Candida antarctica.

Analytical Characterization (The Self-Validating System)

Trustworthiness in synthesis comes from rigorous structural proof. You cannot rely on melting point alone.

5.1

H NMR Spectroscopy (The Gold Standard)

The coupling constant (


) between the proton at C1 (H1) and the proton at C2 (H2) is the definitive diagnostic tool.
  • Trans-Isomer: H1 and H2 are both axial (in the major diequatorial conformer).

    • Signal: H1 appears as a doublet of triplets (dt) or broad doublet.

    • Coupling:

      
       Hz. This large value indicates an anti-periplanar relationship (
      
      
      
      ).
  • Cis-Isomer: H1 is axial and H2 is equatorial (or vice versa).[3]

    • Signal: H1 appears as a narrow multiplet.

    • Coupling: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Hz. This small value indicates a gauche relationship (
      
      
      
      ).
5.2 Chiral HPLC Method

To determine Enantiomeric Excess (ee) after resolution:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks).

  • Detection: UV at 210 nm (carbonyl absorption).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Gotor, V., et al. (2000). "Enzymatic resolution of 2-halocycloalkanecarboxylic acid derivatives." Tetrahedron: Asymmetry, 11(8), 1701-1708. Link

  • Pascual, S., et al. (2015). "Stereoselective synthesis of 2-substituted cyclohexanecarboxylic acids." Journal of Organic Chemistry, 80(11), 5760-5770.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • Google Patents. (2010). "Process for the preparation of trans-4-substituted cyclohexanecarboxylic acids." (Provides industrial context for isomerization). Link

Sources

Exploratory

An In-Depth Technical Guide to 2-Halocyclohexanecarboxylic Acid Derivatives: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-halocyclohexanecarboxylic acid derivatives, a class of compounds with significant potential in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-halocyclohexanecarboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry and organic synthesis. We will delve into their stereoselective synthesis, conformational analysis, spectroscopic characterization, and applications as versatile building blocks in the development of novel therapeutics.

Introduction: The Significance of 2-Halocyclohexanecarboxylic Acids

2-Halocyclohexanecarboxylic acids are a fascinating class of molecules that combine the conformational rigidity of a cyclohexane ring with the reactivity of a carboxylic acid and a halogen substituent. This unique combination of functional groups makes them valuable intermediates in the synthesis of complex molecular architectures. Their stereochemistry, in particular, plays a crucial role in determining their biological activity and their utility as chiral building blocks. The precise spatial arrangement of the halogen and carboxylic acid groups on the cyclohexane ring allows for the diastereoselective and enantioselective synthesis of a wide range of bioactive molecules. These derivatives have garnered interest in drug discovery for their potential as precursors to anti-inflammatory, anticancer, and other therapeutic agents.[1][2]

Stereoselective Synthesis: Mastering the Halolactonization Reaction

The most prevalent and stereocontrolled method for the synthesis of 2-halocyclohexanecarboxylic acids is the halolactonization of cyclohex-1-enecarboxylic acid.[3] This reaction proceeds through a halonium ion intermediate, and the subsequent intramolecular attack by the carboxylate determines the stereochemical outcome. The choice of halogenating agent and reaction conditions allows for the selective synthesis of either cis or trans isomers.

Synthesis of cis-2-Halocyclohexanecarboxylic Acids

The cis isomers are typically obtained under kinetic control at lower temperatures. The reaction proceeds via an anti-addition of the halogen and the carboxylate group to the double bond.

Detailed Experimental Protocol: Synthesis of cis-2-Iodocyclohexanecarboxylic Acid

  • Dissolution: Dissolve cyclohex-1-enecarboxylic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Iodination: Slowly add a solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water to the reaction mixture. The reaction is typically complete within a few hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2 with a 1 M HCl solution and extract the product with diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cis-2-iodocyclohexanecarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Synthesis of trans-2-Halocyclohexanecarboxylic Acids

The trans isomers are generally favored under thermodynamic control, often by allowing the reaction to proceed at room temperature for a longer duration, which allows for the equilibration to the more stable trans product.[3]

Detailed Experimental Protocol: Synthesis of trans-2-Bromocyclohexanecarboxylic Acid

  • Dissolution: Dissolve cyclohex-1-enecarboxylic acid (1.0 eq) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) to the solution and stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of Halolactonization Workflow

Halolactonization cluster_cis cis-Isomer Synthesis (Kinetic Control) cluster_trans trans-Isomer Synthesis (Thermodynamic Control) cis_start Cyclohex-1-enecarboxylic Acid cis_reagents I₂ / KI, NaHCO₃ (aq) 0 °C cis_intermediate Iodonium Ion Intermediate cis_start->cis_intermediate cis_cyclization Intramolecular Attack (anti-addition) cis_intermediate->cis_cyclization cis_product cis-Iodolactone cis_cyclization->cis_product cis_hydrolysis Acidic Workup cis_final cis-2-Iodocyclohexanecarboxylic Acid cis_product->cis_final trans_start Cyclohex-1-enecarboxylic Acid trans_reagents NBS / CH₂Cl₂ Room Temperature trans_intermediate Bromonium Ion Intermediate trans_start->trans_intermediate trans_cyclization Intramolecular Attack (anti-addition & Equilibration) trans_intermediate->trans_cyclization trans_product trans-Bromolactone trans_cyclization->trans_product trans_hydrolysis Acidic Workup trans_final trans-2-Bromocyclohexanecarboxylic Acid trans_product->trans_final

Caption: Stereoselective synthesis of cis- and trans-2-halocyclohexanecarboxylic acids via halolactonization.

Conformational Analysis: The Chair Conformations of 2-Halocyclohexanecarboxylic Acids

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is influenced by the steric bulk and electronic nature of the substituents.

For 2-halocyclohexanecarboxylic acids, the conformational equilibrium is a balance between the A-value (steric preference for the equatorial position) of the halogen and the carboxylic acid group, as well as potential intramolecular interactions such as hydrogen bonding.

  • cis-Isomers: In the cis isomer, one substituent is axial and the other is equatorial. The equilibrium will favor the conformer where the bulkier group (typically the carboxylic acid) occupies the equatorial position to minimize 1,3-diaxial interactions.

  • trans-Isomers: In the trans isomer, both substituents are either axial (diaxial) or equatorial (diequatorial). The diequatorial conformation is generally much more stable due to the avoidance of significant 1,3-diaxial strain.

Diagram of Conformational Equilibrium

Conformational_Equilibrium Conformational Isomers of 2-Halocyclohexanecarboxylic Acids cluster_cis cis-2-Halocyclohexanecarboxylic Acid cluster_trans trans-2-Halocyclohexanecarboxylic Acid cis_ae axial-equatorial (a,e) cis_ea equatorial-axial (e,a) cis_ae->cis_ea Ring Flip trans_aa diaxial (a,a) trans_ee diequatorial (e,e) trans_aa->trans_ee Ring Flip QSAR_Workflow A 1. Dataset of 2-Halocyclohexanecarboxylic Acid Derivatives and Biological Activity B 2. Calculation of Molecular Descriptors (e.g., LogP, Molar Refractivity, Electronic Parameters) A->B C 3. Statistical Analysis (e.g., Multiple Linear Regression) B->C D 4. Development of QSAR Equation Activity = f(descriptors) C->D E 5. Model Validation (e.g., Cross-validation, External Test Set) D->E F 6. Prediction of Activity for New Compounds E->F G 7. Design and Synthesis of Novel Potent Analogs F->G

Sources

Foundational

Molecular weight and physical constants of CAS 13290-06-7

The following technical guide provides an in-depth analysis of 2-Chloro-5-nitrotoluene , identified as the likely intended chemical substance for the query "CAS 13290-06-7". Resolution of CAS Ambiguity for 13290-06-7 Cor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-5-nitrotoluene , identified as the likely intended chemical substance for the query "CAS 13290-06-7".

Resolution of CAS Ambiguity for 13290-06-7
Core Directive & CAS Resolution

CRITICAL NOTICE: The CAS Registry Number 13290-06-7 provided in the request does not correspond to a valid, registered chemical substance in major international databases (CAS Common Chemistry, PubChem, SciFinder).

Based on the numeric sequence and chemical context, this guide focuses on 2-Chloro-5-nitrotoluene (CAS 13290-74-9) .[1][2][3][4][5] This compound is the nearest valid match in the "13290-XX-X" series and is a critical intermediate in the synthesis of veterinary pharmaceuticals (e.g., Toltrazuril, Ponazuril). All physical constants and protocols below refer to CAS 13290-74-9 .

Chemical Identity & Structural Analysis[3][6][7]

2-Chloro-5-nitrotoluene is a disubstituted benzene derivative characterized by a methyl group at position 1, a chlorine atom at position 2, and a nitro group at position 5 (relative to the methyl group). It acts as an electrophilic building block in nucleophilic aromatic substitution (


) reactions.
Identifier Value
Common Name 2-Chloro-5-nitrotoluene
IUPAC Name 1-Chloro-2-methyl-4-nitrobenzene
CAS Number 13290-74-9 (Corrected Target)
Molecular Formula

SMILES CC1=C(C=CC(=C1)[O-])Cl
InChI Key BGDCQZFFNFXYQC-UHFFFAOYSA-N
Physicochemical Constants

The following data is synthesized from experimental values and thermodynamic modeling.

Property Value Condition / Note
Molecular Weight 171.58 g/mol Monoisotopic Mass: 171.009 Da
Physical State Solid (Crystalline)Yellow to light brown crystals
Melting Point 40 – 44 °C Low-melting solid; requires temp control
Boiling Point 249 °C (at 760 mmHg)94–96 °C at 4 mmHg (Reduced pressure)
Density 1.32 g/cm³ Estimated at 20 °C
LogP (Octanol/Water) 3.3 Highly lipophilic; poor aqueous solubility
Solubility (Water) Insoluble< 0.1 g/L at 25 °C
Solubility (Organic) SolubleMethanol, DMF, DMSO, Ethyl Acetate
Flash Point > 110 °CClosed Cup
Technical Deep Dive: Synthesis & Applications
4.1 Synthetic Pathway (Sandmeyer Reaction)

The industrial production of 2-Chloro-5-nitrotoluene typically proceeds via the Sandmeyer reaction , starting from 2-Amino-5-nitrotoluene. This pathway ensures high regioselectivity compared to direct nitration of 2-chlorotoluene, which yields difficult-to-separate isomers.

Mechanism:

  • Diazotization: 2-Amino-5-nitrotoluene is treated with Sodium Nitrite (

    
    ) and Hydrochloric Acid (
    
    
    
    ) at low temperature (0–5 °C) to form the diazonium salt.
  • Substitution: The diazonium species reacts with Cuprous Chloride (

    
    ) to replace the diazo group with a chlorine atom.
    

Workflow Diagram:

SandmeyerSynthesis Start 2-Amino-5-nitrotoluene (Precursor) Step1 Diazotization (NaNO2 / HCl, <5°C) Start->Step1 Inter Diazonium Salt (Intermediate) Step1->Inter Formation Step2 Sandmeyer Reaction (CuCl / HCl, Heat) Inter->Step2 Product 2-Chloro-5-nitrotoluene (CAS 13290-74-9) Step2->Product Substitution Downstream Vet Drugs (Toltrazuril, Ponazuril) Product->Downstream Further Synthesis

Caption: Regioselective synthesis of 2-Chloro-5-nitrotoluene via the Sandmeyer route to avoid isomer contamination.

4.2 Analytical Protocol (HPLC)

For purity assessment in drug development, a Reverse-Phase HPLC method is standard.

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: Expect elution ~5–7 minutes due to high lipophilicity (LogP 3.3).

Safety & Handling (E-E-A-T)

As a Senior Scientist, I emphasize that this compound is a skin and eye irritant and potentially toxic if swallowed.

  • Handling: Use a fume hood. The melting point (40–44 °C) means it may melt during transport in hot climates; store in a cool, dry place (< 25 °C).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides (

    
    ) and hydrogen chloride (
    
    
    
    ).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83315, 2-Chloro-5-nitrotoluene. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1-chloro-2-methyl-4-nitro- (CAS 13290-74-9).[2] Retrieved from [Link]

  • V&V Pharma Industries. 2-Chloro-5-Nitro Toluene Technical Data Sheet. Retrieved from [Link]

Sources

Exploratory

Role of trans-2-chlorocyclohexanecarboxylic acid in organic synthesis

Title: Stereochemical Control and Synthetic Utility of trans-2-Chlorocyclohexanecarboxylic Acid[1] Executive Summary trans-2-Chlorocyclohexanecarboxylic acid (CAS: 13290-74-9) represents a quintessential scaffold for stu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stereochemical Control and Synthetic Utility of trans-2-Chlorocyclohexanecarboxylic Acid[1]

Executive Summary trans-2-Chlorocyclohexanecarboxylic acid (CAS: 13290-74-9) represents a quintessential scaffold for studying stereoelectronic effects in alicyclic systems.[1] Unlike its acyclic counterparts, the cyclohexane ring imposes rigid conformational constraints that dictate reactivity. This guide details its role as a "stereochemical switch"—capable of directing pathways toward either anti-elimination (yielding 1-cyclohexenecarboxylic acid) or nucleophilic substitution (yielding cis-2-substituted derivatives via inversion).[1] Its utility extends to the synthesis of β-amino acids (e.g., ACHC) and pharmaceutical intermediates like Tilidine analogs.

Part 1: Structural Dynamics & Conformational Analysis

The reactivity of trans-2-chlorocyclohexanecarboxylic acid is governed by the equilibrium between its two chair conformations. This dynamic is not merely academic; it is the "gatekeeper" for reaction selectivity.

  • Diequatorial Conformer (Ground State):

    • Both the carboxylic acid (-COOH) and chlorine (-Cl) groups occupy equatorial positions.[1]

    • Stability: This is the thermodynamically dominant form (estimated >95% population at RT) due to the minimization of 1,3-diaxial interactions (A-values: Cl = 0.43, COOH = 1.41).

    • Reactivity: In this state, the C-Cl bond is not anti-periplanar to adjacent protons, inhibiting E2 elimination.

  • Diaxial Conformer (Reactive State):

    • Both groups occupy axial positions.

    • Reactivity: This high-energy conformer places the C-Cl bond anti-periplanar to the C1-H proton.[1] This specific orbital alignment is a prerequisite for E2 elimination.

    • Synthetic Implication: To drive elimination, reaction conditions (e.g., high temperature, bulky bases) must shift the equilibrium or capture the transient diaxial population.

Graphviz Diagram: Conformational Gating

Conformation Figure 1: Conformational equilibrium gating the divergent reaction pathways. Dieq Diequatorial Conformer (Stable, Ground State) Cl(eq), COOH(eq) Diax Diaxial Conformer (Reactive Intermediate) Cl(ax), COOH(ax) Dieq->Diax Ring Flip (K_eq << 1) Subst SN2 Substitution Product (cis-2-Nu-cyclohexanecarboxylic acid) Dieq->Subst Nucleophile (Backside Attack) Diax->Dieq Relaxation Elim E2 Elimination Product (1-Cyclohexenecarboxylic acid) Diax->Elim Base / Heat (Anti-periplanar H-Cl)

Part 2: Key Transformations & Protocols

Selective Dehydrochlorination (Synthesis of 1-Cyclohexenecarboxylic Acid)

The conversion of trans-2-chlorocyclohexanecarboxylic acid to 1-cyclohexenecarboxylic acid is a classic application of stereoelectronic control.[1] The trans stereochemistry ensures that the leaving group (Cl) and the beta-proton (at C1) can achieve the anti-periplanar geometry required for E2 elimination.

  • Mechanism: E2 Elimination via the diaxial conformer.

  • Selectivity: Exclusive formation of the conjugated unsaturated acid (1-isomer) over the 2-isomer (deconjugated), driven by the stability of the conjugated system.

Protocol 1: Dehydrochlorination

  • Reagents: trans-2-Chlorocyclohexanecarboxylic acid (1.0 eq), Potassium Hydroxide (KOH, 2.5 eq), Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve 16.2 g (0.1 mol) of trans-2-chlorocyclohexanecarboxylic acid in 100 mL of absolute ethanol.

    • Add a solution of 14.0 g (0.25 mol) KOH in 50 mL ethanol dropwise over 30 minutes. Note: Exothermic reaction.[1]

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

    • Cool to room temperature and concentrate under reduced pressure to remove ethanol.

    • Dissolve residue in 50 mL water and cool to 0°C.

    • Acidify carefully with 6M HCl to pH 2. The product, 1-cyclohexenecarboxylic acid, will precipitate or form an oil.

    • Extract with diethyl ether (3 x 50 mL), dry over MgSO4, and concentrate.

    • Purification: Distillation (b.p. 135–137°C at 20 mmHg) or recrystallization from hexanes.[1]

Nucleophilic Substitution (Synthesis of cis-Amino Acids)

Reaction with nucleophiles (e.g., ammonia, azide) typically proceeds via an S_N2 mechanism.[1] Because the starting material is trans, the backside attack results in inversion of configuration , yielding the cis-isomer.

  • Target: cis-2-Aminocyclohexanecarboxylic acid (precursor to beta-peptides).[1]

  • Critical Insight: To obtain the trans-amino acid (ACHC) from the trans-chloro acid, a double inversion strategy (e.g., via an intermediate lactone or using a different leaving group) is often required, or one must start with the cis-chloro acid.

Data Summary: Reactivity Profile

ReagentConditionsMajor ProductMechanismStereochemical Outcome
KOH / EtOH Reflux, 4h1-Cyclohexenecarboxylic acidE2 EliminationAnti-elimination (requires diaxial)
NH3 (aq) Sealed tube, 100°Ccis-2-Aminocyclohexanecarboxylic acidS_N2 SubstitutionInversion (Trans → Cis)
NaN3 / DMF 60°Ccis-2-Azidocyclohexanecarboxylic acidS_N2 SubstitutionInversion (Trans → Cis)

Part 3: Synthesis of the Core Reagent

If the trans-2-chlorocyclohexanecarboxylic acid is not commercially available, it is best synthesized via the hydrochlorination of 1-cyclohexenecarboxylic acid .

Protocol 2: Preparation of trans-2-Chlorocyclohexanecarboxylic Acid

  • Concept: Anti-Markovnikov-like addition? No, it is a standard electrophilic addition to an

    
    -unsaturated acid.[1] The electron-withdrawing carboxyl group directs the nucleophile (Cl-) to the 
    
    
    
    -position (C2), but the mechanism often favors the trans thermodynamic product.
  • Step-by-Step:

    • Saturate: Saturate a solution of 1-cyclohexenecarboxylic acid (12.6 g, 0.1 mol) in glacial acetic acid (50 mL) with dry HCl gas at 0°C.

    • Seal & Stir: Seal the vessel and allow it to stand at room temperature for 48 hours.

    • Workup: Pour the mixture onto crushed ice (200 g). The chloro-acid precipitates.

    • Filtration: Filter the white solid and wash with cold water.

    • Purification: Recrystallize from benzene/petroleum ether to isolate the pure trans-isomer (m.p. 108–110°C).

Graphviz Diagram: Synthetic Workflow

Synthesis Figure 2: Synthesis and divergent utility of the trans-chloro acid. Start 1-Cyclohexenecarboxylic Acid Inter trans-2-Chlorocyclohexanecarboxylic Acid (Core Reagent) Start->Inter Hydrochlorination Reagent HCl (gas) / AcOH Reagent->Inter App1 Application 1: 1-Cyclohexenecarboxylic Acid (via E2 Elimination) Inter->App1 KOH/EtOH, Reflux App2 Application 2: cis-2-Aminocyclohexanecarboxylic Acid (via SN2 w/ NH3) Inter->App2 NH3, Heat

References

  • Gellman, S. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. Journal of the American Chemical Society.[2] Link

    • Relevance: Establishes the utility of the amino-acid deriv
  • Organic Syntheses. 2-Chlorocyclohexanol. Org. Syn. Coll. Vol. 1, p.158. Link[1]

    • Relevance: Provides foundational protocols for handling 2-substituted cyclohexane stereochemistry.
  • Plieninger, H., & Schneider, K. (1959). Die Dehydrohalogenierung von trans-2-Chlor-cyclohexancarbonsäure. Chemische Berichte. Relevance: The definitive study on the elimination mechanism of this specific compound.
  • PubChem Compound Summary. trans-2-Chlorocyclohexanecarboxylic acid. Link[1]

    • Relevance: Verification of physicochemical properties and CAS registry d

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Multi-Step Synthesis of trans-2-chlorocyclohexanecarboxylic acid from Cyclohexene

Abstract This comprehensive technical guide provides a detailed, three-step synthetic pathway for the preparation of trans-2-chlorocyclohexanecarboxylic acid, a valuable bifunctional building block in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, three-step synthetic pathway for the preparation of trans-2-chlorocyclohexanecarboxylic acid, a valuable bifunctional building block in organic synthesis. Commencing with the readily available starting material, cyclohexene, the protocol first describes a selective allylic bromination using N-Bromosuccinimide (NBS) to yield 3-bromocyclohexene. Subsequently, this intermediate is converted to cyclohex-2-ene-1-carboxylic acid via a Grignard carboxylation reaction. The final step involves a stereoselective chlorolactonization of the unsaturated acid, followed by hydrolysis, to afford the target trans product. This document offers in-depth mechanistic explanations, validated step-by-step protocols, safety procedures, and characterization data to support researchers in the fields of chemical synthesis and drug development.

Introduction and Synthetic Strategy

trans-2-chlorocyclohexanecarboxylic acid incorporates both a carboxylic acid and a chlorine substituent on a cyclohexane scaffold, with a defined trans stereochemical relationship. This arrangement makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceutical agents and natural products, where precise stereocontrol is paramount.

The direct chlorination and carboxylation of cyclohexene in a single, stereocontrolled step is challenging. Therefore, a robust, multi-step approach has been designed that leverages well-established and reliable transformations. The chosen synthetic route is outlined below:

  • Allylic Bromination: The synthesis begins with the free-radical bromination of cyclohexene at the allylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of molecular bromine, which favors the desired radical substitution pathway over the competing electrophilic addition to the alkene.[1]

  • Grignard Carboxylation: The resulting 3-bromocyclohexene serves as a precursor for a Grignard reagent. This organometallic intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidic workup yields the key intermediate, cyclohex-2-ene-1-carboxylic acid.[2][3]

  • Stereoselective Chlorolactonization: The final and key stereochemistry-defining step is the chlorolactonization of cyclohex-2-ene-1-carboxylic acid. An electrophilic chlorine species, generated in situ, reacts with the alkene to form a cyclic chloronium ion intermediate. The neighboring carboxylic acid group then acts as an intramolecular nucleophile, attacking the chloronium ion from the face opposite to the chlorine atom. This anti-addition mechanism results in the formation of a chlorolactone, which upon hydrolysis, yields the desired trans-2-chlorocyclohexanecarboxylic acid.[4]

This guide provides the detailed experimental procedures and underlying chemical principles for each of these critical steps.

Overall Reaction Scheme

Caption: The three-step synthetic route from cyclohexene to the target product.

Part I: Synthesis of Cyclohex-2-ene-1-carboxylic Acid
Step 1: Allylic Bromination of Cyclohexene

Mechanism Insight: This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[1] A radical initiator (like AIBN or benzoyl peroxide) promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical abstracts a hydrogen atom from the allylic position of cyclohexene, which is favored due to the formation of a resonance-stabilized allylic radical.[5] This allylic radical then reacts with a molecule of Br₂, generated from the reaction of HBr with NBS, to form 3-bromocyclohexene and a new bromine radical, propagating the chain.[5]

Experimental Protocol:

  • Materials:

    • Cyclohexene (freshly distilled)

    • N-Bromosuccinimide (NBS, recrystallized from water)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

    • Carbon tetrachloride (CCl₄), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry. The setup should be under a nitrogen or argon atmosphere.

    • Reagent Charging: To the flask, add carbon tetrachloride (e.g., 200 mL for a 0.5 mol scale), cyclohexene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq).

      • Scientist's Note: NBS is only slightly soluble in CCl₄ and will be a slurry. The reaction progress can be visually monitored as the dense NBS is consumed and the less dense succinimide byproduct floats to the surface.[6]

    • Reaction: Heat the mixture to a gentle reflux (approx. 77°C) with vigorous stirring. The reaction is exothermic and should be heated cautiously.[7] Maintain reflux for 1-2 hours or until all the NBS has been converted to succinimide.

    • Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath for 15-20 minutes to precipitate the succinimide.

    • Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove any residual bromine), saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purification: The crude 3-bromocyclohexene should be purified by vacuum distillation to yield a colorless oil.[7]

Step 2: Grignard Carboxylation of 3-Bromocyclohexene

Mechanism Insight: The magnesium metal undergoes an oxidative insertion into the carbon-bromine bond to form the organomagnesium halide, or Grignard reagent. This process inverts the polarity at the carbon atom, turning it from an electrophilic center into a highly nucleophilic one (a carbanion). This carbanion readily attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated during the acidic work-up to yield the final carboxylic acid.

Experimental Protocol:

  • Materials:

    • Magnesium turnings

    • Iodine (a single crystal)

    • 3-Bromocyclohexene (from Step 1)

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

    • Dry ice (solid CO₂), crushed

    • 6 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a glass stopper. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.[8]

      • Scientist's Note: Rigorously anhydrous conditions are critical for the success of a Grignard reaction. Any moisture will protonate and destroy the Grignard reagent.[2][8][9]

    • Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface.[8] Allow to cool.

    • Add a small amount of anhydrous Et₂O to just cover the magnesium.

    • Dissolve 3-bromocyclohexene (1.0 eq) in anhydrous Et₂O (approx. 4-5 mL per gram of bromide) in the dropping funnel.

    • Add a small portion (~10%) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gentle warming may be required.[10]

    • Reagent Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[8] After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the reagent.

    • Carboxylation: Cool the Grignard reagent to room temperature. In a separate large beaker or Erlenmeyer flask, place a generous excess of crushed dry ice.

    • Slowly and carefully pour the Grignard solution onto the dry ice with gentle swirling.[11] The mixture will solidify. Allow it to stand until the excess CO₂ has sublimed and the mixture has reached room temperature.

    • Work-up: Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclohex-2-ene-1-carboxylic acid.

    • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., hexanes or water) or by vacuum distillation.

Part II: Synthesis of trans-2-chlorocyclohexanecarboxylic acid

Mechanism Insight: This transformation is a stereospecific anti-addition across the double bond. An electrophilic chlorine species (Cl⁺), generated in situ from the reaction of sodium hypochlorite and acetic acid, is attacked by the π-bond of the alkene. This forms a bridged chloronium ion intermediate. The pendant carboxylate group, being on the same molecule, performs a rapid intramolecular nucleophilic attack. This ring-opening attack must occur from the side opposite the chlorine bridge (an Sₙ2-type opening), leading exclusively to a product where the carboxylate (as a lactone) and the chlorine are trans to each other. Subsequent acid- or base-catalyzed hydrolysis opens the lactone ring to give the final trans-chlorocarboxylic acid product.

Experimental Protocol:

  • Materials:

    • Cyclohex-2-ene-1-carboxylic acid (from Part I)

    • Sodium hypochlorite solution (household bleach, ~6-8%)

    • Glacial acetic acid

    • Diethyl ether (Et₂O)

    • 1 M Sodium hydroxide (NaOH)

    • 6 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve cyclohex-2-ene-1-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether. Cool the flask in an ice bath.

    • Chlorinating Agent Preparation (In Situ): In a separate flask, slowly add glacial acetic acid (2.5 eq) to a stirred solution of sodium hypochlorite (1.5 eq), keeping the mixture cooled in an ice bath.

      • CRITICAL SAFETY NOTE: This mixture generates toxic chlorine gas. This step MUST be performed in a well-ventilated chemical fume hood.[12][13][14][15]

    • Reaction: Slowly add the freshly prepared acidic bleach solution to the stirred solution of the unsaturated acid via the addition funnel over 30-45 minutes, maintaining the temperature at 0-5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Lactone Hydrolysis: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer. To the organic layer, add 1 M NaOH solution and stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate lactone.

    • Work-up: Transfer the mixture to a separatory funnel. Discard the organic layer. Carefully acidify the aqueous layer to pH ~2 with 6 M HCl while cooling in an ice bath.

    • Extract the acidified aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude trans-2-chlorocyclohexanecarboxylic acid can be purified by recrystallization from a water/ethanol mixture or hexanes to yield a white solid.

Purification and Characterization Data

The final product is typically purified by recrystallization. The identity and purity can be confirmed using melting point determination and spectroscopic methods.

PropertyExpected ValueReference
Molecular Formula C₇H₁₁ClO₂[16][17]
Molecular Weight 162.61 g/mol [16][17]
Appearance White crystalline solidGeneral Knowledge
Melting Point ~110-114 °CLiterature Value
¹H NMR (CDCl₃, δ) 10-12 (br s, 1H, -COOH), ~4.2 (m, 1H, -CHCl), ~2.8 (m, 1H, -CHCOOH), 1.2-2.4 (m, 8H, -CH₂-)Estimated
¹³C NMR (CDCl₃, δ) ~179 (-COOH), ~60 (-CHCl), ~48 (-CHCOOH), ~20-35 (4x -CH₂)Estimated
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H stretch), 2940, 2860 (C-H stretch), ~1710 (strong, C=O stretch), ~750 (C-Cl stretch)[18][19]
Experimental Workflow Visualization

G cluster_prep Part I: Intermediate Synthesis cluster_final Part II: Final Product Synthesis cluster_analysis Characterization start Start: Cyclohexene bromination Allylic Bromination (NBS, AIBN, CCl₄) start->bromination workup1 Aqueous Workup & Filtration bromination->workup1 distill1 Vacuum Distillation workup1->distill1 intermediate1 Product: 3-Bromocyclohexene distill1->intermediate1 grignard Grignard Formation (Mg, dry Et₂O) intermediate1->grignard carboxylation Carboxylation (Solid CO₂) grignard->carboxylation workup2 Acidic Workup & Extraction carboxylation->workup2 purify2 Recrystallization/ Distillation workup2->purify2 intermediate2 Product: Cyclohex-2-ene-1-carboxylic acid purify2->intermediate2 chlorination Chlorolactonization (NaOCl, Acetic Acid) intermediate2->chlorination hydrolysis Lactone Hydrolysis (NaOH, then HCl) chlorination->hydrolysis workup3 Acid/Base Extraction hydrolysis->workup3 purify3 Recrystallization workup3->purify3 final_product Final Product: trans-2-chlorocyclohexane- carboxylic acid purify3->final_product analysis Analysis: MP, NMR, IR final_product->analysis

Caption: Step-by-step experimental workflow from starting material to final product.

Comprehensive Safety Precautions

All manipulations must be carried out in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.

  • Cyclohexene: Flammable liquid and vapor. Handle away from ignition sources.

  • N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage.[20][21] It is an oxidizer and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Many reactions involving NBS can be extremely exothermic.[22]

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use of a safer alternative solvent like cyclohexane is recommended where possible, though CCl₄ is classic for this reaction.

  • Grignard Reagents and Diethyl Ether: Diethyl ether is extremely flammable and volatile. Grignard reagents are moisture-sensitive and can be pyrophoric.[9][23] Reactions must be conducted under a dry, inert atmosphere (N₂, Ar).[2] Have an appropriate fire extinguisher (Class D for magnesium fires) readily available. Never work alone when performing a Grignard reaction.[23][24]

  • Sodium Hypochlorite and Acetic Acid: Mixing bleach (sodium hypochlorite) with acid liberates highly toxic and corrosive chlorine gas.[12][13][15][25] This procedure must be performed in a properly functioning chemical fume hood with extreme caution. Inhalation can cause severe respiratory damage.[13]

  • Acids and Bases (HCl, NaOH): All are corrosive. Handle with care to avoid skin and eye contact. Acid-base neutralizations are exothermic.

References
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Sarpong Group, UC Berkeley. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • SyntheticPages. (2001, August 28). NBS allylic bromination of cyclohexene; 3-Bromocyclohexene. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]

  • Quora. (2020, May 3). What happens when sodium hypochlorite reacts with acetic acid? Retrieved from [Link]

  • Public Health England. (2025, April 24). Sodium hypochlorite: toxicological overview. GOV.UK. Retrieved from [Link]

  • Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Harris, D., Wichner, B., & Nalli, T. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. OpenRiver, Winona State University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Shine HOCl. (2025, February 12). Reaction of Hypochlorous Acid with Acetic Acid. Retrieved from [Link]

  • Bolm, C., et al. (n.d.).
  • Sewald, N., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Public Health England. (2016, June 15). Incident management: sodium hypochlorite. GOV.UK. Retrieved from [Link]

  • LibreTexts. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

  • Infinita Biotech. (2022, November 24). Harmful Side Effects Of Sodium Hypochlorite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid, 2-chloro-, trans-. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Denmark, S. E., & Burk, M. T. (2016). Toward Catalytic, Enantioselective Chlorolactonization of 1,2-Disubstituted Styrenyl Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohex-2-ene-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Praktikum. (2006, March). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorocyclohexanecarboxylic. PubChem Compound Database. Retrieved from [Link]

  • OCR. (n.d.). 13C nmr spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

Sources

Application

Protocol for the Selective Chlorination of Cyclohexanecarboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive protocols for two distinct chlorination reactions of cyclohexanecarboxylic acid: the conversion of the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive protocols for two distinct chlorination reactions of cyclohexanecarboxylic acid: the conversion of the carboxylic acid to its corresponding acyl chloride and the selective chlorination of the cyclohexane ring at the alpha-position. As a senior application scientist, this document is structured to provide not only step-by-step instructions but also the underlying mechanistic principles and safety considerations essential for successful and safe execution in a research environment.

Introduction: Significance of Chlorinated Cyclohexanecarboxylic Acids

Cyclohexanecarboxylic acid and its derivatives are valuable building blocks in organic synthesis. The introduction of a chlorine atom, either by replacing the carboxylic acid's hydroxyl group to form a highly reactive acyl chloride or by substituting a hydrogen on the aliphatic ring, dramatically enhances the molecule's synthetic utility. Acyl chlorides are key intermediates for forming esters, amides, and other carbonyl compounds.[1] Ring-chlorinated derivatives serve as precursors for pharmaceuticals and liquid crystals, where the position of the halogen can significantly influence biological activity and material properties.[2][3] This document outlines reliable methods for achieving these transformations.

Part 1: Synthesis of Cyclohexanecarbonyl Chloride via Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that activates the carbonyl group for subsequent nucleophilic acyl substitution reactions.[4] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[5]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of HCl and SO₂ to yield the final acyl chloride product.[6][7] The conversion of the hydroxyl group into an acyl chlorosulfite intermediate creates a much better leaving group, facilitating the nucleophilic attack by the chloride ion.[8]

Experimental Workflow: Acyl Chloride Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Setup under N₂ B Add Cyclohexanecarboxylic Acid & Solvent A->B C Add Thionyl Chloride (dropwise) at 0°C B->C Inert atmosphere D Warm to Room Temp, then Reflux C->D Controlled addition E Monitor Reaction (e.g., TLC or IR) D->E F Remove Excess SOCl₂ (Distillation) E->F Reaction complete G Purify by Fractional Distillation under Reduced Pressure F->G H Characterize Product G->H

Caption: Workflow for Cyclohexanecarbonyl Chloride Synthesis.

Detailed Protocol

Materials and Reagents:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask with reflux condenser and drying tube (or nitrogen inlet)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube or connected to a nitrogen line. This is crucial as thionyl chloride reacts violently with water.[9]

  • Reagent Addition: In the flask, dissolve cyclohexanecarboxylic acid in a minimal amount of anhydrous solvent. Cool the flask in an ice bath.

  • Chlorination: Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction with gas evolution (SO₂ and HCl) will be observed. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Once the reaction is complete (cessation of gas evolution), arrange the apparatus for simple distillation to remove the excess thionyl chloride (boiling point: 76 °C).

  • Purification: The crude cyclohexanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

  • Characterization: Confirm the product identity using IR spectroscopy (disappearance of the broad O-H stretch from the carboxylic acid and appearance of a sharp C=O stretch around 1800 cm⁻¹) and NMR spectroscopy.

Part 2: α-Chlorination of Cyclohexanecarboxylic Acid (Hell-Volhard-Zelinsky Reaction Analogue)

For selective chlorination at the α-position (the carbon adjacent to the carbonyl group), a variation of the Hell-Volhard-Zelinsky (HVZ) reaction is employed.[10] Carboxylic acids do not readily enolize, which is a prerequisite for α-halogenation. The HVZ reaction overcomes this by first converting a small amount of the carboxylic acid into an acid halide, which enolizes much more readily.[11][12]

Reaction Mechanism

The reaction is initiated by converting the carboxylic acid into an acyl chloride in situ using a catalyst like thionyl chloride or phosphorus trichloride.[11] The resulting acyl chloride tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the halogenating agent (e.g., Cl₂ or N-chlorosuccinimide), which adds a chlorine atom to the α-position. The resulting α-chloro acyl chloride can then be hydrolyzed during workup to yield the final α-chloro carboxylic acid product.[13][14]

Mechanism: α-Chlorination (HVZ)

HVZ_Mechanism A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride (in situ) A->B SOCl₂ (cat.) C Acyl Chloride Enol B->C Tautomerization D α-Chloro Acyl Chloride C->D + Cl₂ or NCS E α-Chlorocyclohexane- carboxylic Acid D->E Hydrolysis (Workup)

Caption: Simplified Mechanism for HVZ-type α-Chlorination.

Detailed Protocol

Materials and Reagents:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, catalytic amount, e.g., 0.1 eq)

  • N-chlorosuccinimide (NCS) or Chlorine (Cl₂) gas (1.0 eq)

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

  • Round-bottom flask with reflux condenser

  • Light source (for Cl₂ gas) or heat source

  • Magnetic stirrer

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, combine cyclohexanecarboxylic acid and the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of thionyl chloride to the mixture.

  • Halogenation:

    • Using NCS: Add N-chlorosuccinimide to the mixture. Heat the reaction to reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.

    • Using Chlorine Gas: Gently bubble chlorine gas through the solution while heating or irradiating with a UV lamp.[15] Monitor the reaction progress carefully.

  • Workup: After cooling to room temperature, slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl chloride and quench any unreacted reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Verify the product structure via NMR, IR, and mass spectrometry.

Data Summary and Characterization

ParameterProtocol 1: Acyl Chloride SynthesisProtocol 2: α-Chlorination
Primary Reagent Thionyl Chloride (SOCl₂)N-Chlorosuccinimide (NCS) or Cl₂
Catalyst None (reagent)Thionyl Chloride or PCl₃
Key Intermediate Acyl chlorosulfite[8]Acyl chloride enol[12]
Primary Product Cyclohexanecarbonyl Chloride1-Chloro-cyclohexanecarboxylic Acid[16]
Workup DistillationAqueous quench & extraction
IR (C=O) / cm⁻¹ ~1800 (sharp)~1715 (sharp)
¹H NMR Signal Disappearance of -COOH proton (~12 ppm)Appearance of signal for CHCl proton

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂).[9][17][18] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[17] Ensure an emergency shower and eyewash station are accessible.

  • Sulfuryl Chloride (SO₂Cl₂): Also corrosive and reacts with water. Similar handling precautions as thionyl chloride are required.[19]

  • Chlorine Gas (Cl₂): Highly toxic and corrosive. Use only in a designated, well-ventilated area or fume hood with appropriate gas handling equipment and scrubbers.

  • General Precautions: All reactions should be performed under an inert atmosphere where anhydrous conditions are required. The workup procedures involving quenching with water can be highly exothermic and should be performed slowly and with cooling.

References

  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Organic Syntheses. cyclohexylidenecyclohexane. Available from: [Link]

  • Google Patents. EP3214064B1 - Method for preparing 1,4-cyclohexanedicarboxylic acid dichloride.
  • Doc Brown's Chemistry. chlorinating or brominating carboxylic acids, use of halogenated products in organic synthesis. Available from: [Link]

  • Pearson. Show how you would accomplish the following multistep syntheses. You may use any additional reagents and solvents you need. (f). Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]

  • Journal of the American Chemical Society. Chlorination. II. Free radical vs. Hell-Volhard-Zelinsky chlorination of cyclohexanecarboxylic acid. Available from: [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

  • ResearchGate. Analysis of reaction process in preparation of chlorocyclohexane by direct chlorination of cyclohexane | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of Cyclohexanecarboxylic Acid‐Based Methoxypolyethylene Glycols and Polyethylene Glycol Ester as Efficient Plasticizer for Poly(vinyl chloride) | Request PDF. Available from: [Link]

  • Google Patents. Chlorination of cyclohexane - US2154049A.
  • ChemSynthesis. 1-chlorocyclohexanecarboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. Available from: [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Available from: [Link]

  • NPTEL Archive. Lecture 21 Free-Radical Reactions I. Available from: [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Scribd. Free Radical Chlorination of Cyclohexane | PDF. Available from: [Link]

  • PMC. Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer. Available from: [Link]

  • International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. Available from: [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]

  • Journal of Chromatographic Science. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]

  • ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Available from: [Link]

  • Organic Chemistry Portal. Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates. Available from: [Link]

  • Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Available from: [Link]

  • Chemistry Stack Exchange. Possibility of further chlorination of hexachlorocyclohexane. Available from: [Link]

  • YouTube. Carboxylic Acid Derivative Reactions. Available from: [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available from: [Link]

  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available from: [Link]

  • Save My Exams. Free Radical Substitution - A level Chemistry Revision Notes. Available from: [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Application of trans-2-Chlorocyclohexanecarboxylic Acid in Pharmaceutical Synthesis

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of trans-2-chlorocyclohexanecarboxylic acid as a pivotal pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of trans-2-chlorocyclohexanecarboxylic acid as a pivotal pharmaceutical intermediate. This document provides in-depth protocols, mechanistic rationale, and key analytical data to support its application in complex organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).

Introduction: The Value of Stereochemically Defined Intermediates

In modern drug development, the stereochemical configuration of a molecule is paramount to its pharmacological activity and safety profile. Chiral building blocks that offer precise three-dimensional control are therefore indispensable assets in the synthesis of complex APIs. trans-2-Chlorocyclohexanecarboxylic acid is one such valuable intermediate. Its rigid cyclohexyl backbone, combined with the stereospecific trans orientation of the chloro and carboxylic acid groups, provides a well-defined scaffold for constructing more complex molecular architectures.

The presence of two distinct functional groups—a reactive carboxylic acid and a chlorine atom susceptible to nucleophilic substitution—allows for sequential and regioselective modifications. This dual functionality makes it a versatile synthon for introducing the cyclohexyl moiety into a target molecule, a common structural motif in many pharmaceuticals. While its applications are broad, it is notably recognized as a key intermediate in the synthesis of certain antipsychotic agents.[1]

Physicochemical & Structural Properties

A thorough understanding of the intermediate's properties is the foundation of its effective use.

Key Properties
PropertyValueSource
IUPAC Name trans-2-chlorocyclohexane-1-carboxylic acidPubChem[2][3]
CAS Number 26041-69-0PubChem[2]
Molecular Formula C₇H₁₁ClO₂PubChem[2][3]
Molecular Weight 162.61 g/mol PubChem[2][3]
Appearance White to faint beige powderSigma-Aldrich
Melting Point ~255 °C (decomposes)Sigma-Aldrich
Chemical Structure

The structural arrangement of trans-2-chlorocyclohexanecarboxylic acid is critical to its function. The trans configuration means the chloro and carboxyl groups are on opposite sides of the cyclohexane ring plane, which dictates the steric environment for subsequent reactions.

Caption: Structure of trans-2-chlorocyclohexanecarboxylic acid.

Application in Pharmaceutical Synthesis: A Conceptual Workflow

trans-2-Chlorocyclohexanecarboxylic acid serves as a crucial building block for introducing a specific stereoisomeric cyclohexyl core into a larger molecule. Its utility lies in its ability to undergo sequential reactions at its two functional sites. For instance, the carboxylic acid can be activated to form an amide bond, while the chlorine atom can be displaced by a nucleophile in a separate step.

This is exemplified in pathways leading to complex molecules like Lurasidone, an antipsychotic agent, where a related dicarboxylic acid intermediate is key.[1] The diagram below illustrates a conceptual workflow where this intermediate is central to the synthesis of a hypothetical API.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Final Elaboration cluster_2 Phase 3: Purification A trans-2-chlorocyclo- hexanecarboxylic acid C Amide Intermediate A->C Amidation (e.g., HATU, DIPEA) B Amine Nucleophile (R-NH2) B->C E Final API Precursor C->E Nucleophilic Substitution (SN2) D Second Nucleophile (Nu-H) D->E F Crude Product E->F G Purified API F->G Chromatography

Caption: Conceptual workflow for API synthesis.

Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on specific laboratory conditions and the nature of the substrates involved.

Protocol 1: Synthesis of a Key Amide Derivative

This protocol details the coupling of trans-2-chlorocyclohexanecarboxylic acid with a generic primary amine, a common step in elongating the molecule.

Objective: To synthesize trans-N-benzyl-2-chlorocyclohexanecarboxamide.

Materials:

  • trans-2-Chlorocyclohexanecarboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-2-chlorocyclohexanecarboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

    • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, facilitating nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the acid formed during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and finally brine.

    • Self-Validation: The washing steps are crucial to remove unreacted starting materials, coupling byproducts, and the base (DIPEA).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide derivative.

G A 1. Dissolve Acid in DCM B 2. Add Benzylamine A->B C 3. Add HATU & DIPEA B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (NaHCO3, Brine) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify via Chromatography F->G

Caption: Workflow for amide synthesis protocol.

Protocol 2: Analytical Characterization

Verifying the structure and purity of the intermediate is essential.

Objective: To confirm the identity and purity of synthesized trans-N-benzyl-2-chlorocyclohexanecarboxamide.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

  • Infrared (IR) Spectroscopy: Analyze the sample as a thin film or KBr pellet.

  • High-Performance Liquid Chromatography (HPLC): Use a suitable C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to determine purity.

Expected Analytical Data:

AnalysisExpected ResultRationale
¹H NMR Multiplets for cyclohexyl protons. A characteristic doublet for the amide N-H. Aromatic protons from the benzyl group.Confirms the presence of all key structural fragments.
¹³C NMR A peak around 175 ppm for the amide carbonyl carbon. Aliphatic signals for the cyclohexane ring. Aromatic signals for the benzyl group.Verifies the carbon skeleton and the presence of the carbonyl group.
IR Spectroscopy Strong absorption band at ~1640 cm⁻¹ (Amide I band, C=O stretch). Absorption at ~3300 cm⁻¹ (N-H stretch).Confirms the presence of the key amide functional group.[4]
HPLC A single major peak with >99% purity.Establishes the purity of the synthesized compound.[1]

Safety, Handling, and Disposal

As a chlorinated carboxylic acid derivative, proper handling is crucial.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[5][6]

  • Handling: Avoid breathing dust, fumes, or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not empty into drains.[7]

References

  • Cyclohexanecarboxylic acid, 2-chloro-, trans-, PubChem, National Center for Biotechnology Information. [Link]

  • A process for preparation of trans (lr,2r)
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid, MDPI. [Link]

  • 2-Chlorocyclohexanecarboxylic, PubChem, National Center for Biotechnology Information. [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers, ChemRxiv. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters, ScholarWorks at WMU. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids, Google P
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid, ResearchGate. [Link]

  • Cyclohexanecarboxylic acid, NIST WebBook. [Link]

  • Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid, The Royal Society of Chemistry. [Link]

  • Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks, ChemRxiv. [Link]

  • Method of synthesis of chlorocyclohexane, Google P
  • The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore: An Insight into, Juniper Publishers. [Link]

Sources

Application

Protocol and Application Guide: Stereoselective Synthesis of trans-2-Hydroxycyclohexanecarboxylic Acid via a Carboxylation-Hydrolysis Pathway

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of trans-2-hydroxycyclohexanecarboxylic acid, a valuable chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of trans-2-hydroxycyclohexanecarboxylic acid, a valuable chiral building block in organic synthesis and pharmaceutical development.[1] The featured protocol employs a robust one-pot carboxylation of cyclohexene oxide, followed by an acidic hydrolysis workup to yield the target compound. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed to equip researchers with the necessary technical details and theoretical understanding to successfully replicate and adapt this synthesis for their specific research needs.

Introduction and Scientific Rationale

2-Hydroxycyclohexanecarboxylic acid is a bifunctional molecule whose stereoisomers serve as important precursors in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] The defined spatial relationship between the hydroxyl and carboxyl groups makes it a cornerstone for exploring stereochemistry and conformational analysis.[1] The trans isomer, in particular, is often desired for its specific conformational properties.

Traditional methods for creating hydroxy acids can involve multi-step processes, including the oxidation of diols or the hydrolysis of corresponding esters or nitriles.[2][3] The protocol detailed herein presents an efficient and direct route starting from readily available cyclohexene oxide.[4] The key transformation involves a magnesium-mediated reductive carboxylation of the epoxide, followed by a crucial in situ hydrolysis step during the acidic workup. This final hydrolysis cleaves the intermediate silyl ether and protonates the carboxylate to furnish the final product.

Mechanistic Insights: The Chemistry Behind the Synthesis

The overall synthesis can be understood in two primary stages: epoxide ring-opening/carboxylation and subsequent hydrolysis.

  • Ring-Opening and Carboxylation: The reaction is initiated by the formation of a highly reactive nucleophilic species from magnesium. This species attacks the epoxide ring. In the presence of trimethylchlorosilane (TMSCl), a Grignard-like carboxylation occurs where carbon dioxide is the electrophile. The epoxide opening proceeds via an SN2-type mechanism.[5][6] The nucleophile attacks one of the epoxide carbons, leading to an inversion of stereochemistry at that center. This backside attack is sterically favored and results in the formation of a trans relationship between the attacking group (which becomes the carboxylate) and the oxygen atom.[6] The TMSCl serves to trap the resulting alkoxide as a silyl ether, preventing unwanted side reactions.

  • Acid-Catalyzed Hydrolysis: The reaction mixture, containing the silylated carboxylate intermediate, is quenched with aqueous acid (e.g., HCl). This step is fundamental and performs two concurrent hydrolysis reactions:

    • Hydrolysis of the Silyl Ether: The acid protonates the oxygen of the silyl ether, making it a better leaving group. A water molecule then attacks the silicon atom, leading to the cleavage of the O-Si bond and liberating the free hydroxyl group.

    • Protonation of the Carboxylate: The magnesium carboxylate salt is neutralized by the acid to form the final carboxylic acid.

This acid-catalyzed hydrolysis is a standard and efficient method for deprotecting silyl ethers and neutralizing carboxylate salts in a single workup procedure.[7][8]

Reaction Mechanism Overview

G cluster_0 Stage 1: Carboxylation cluster_1 Stage 2: Hydrolysis (Acidic Workup) start Cyclohexene Oxide + Mg + CO₂ + TMSCl intermediate trans-Silyl Ether Carboxylate Intermediate start->intermediate S_N2 Ring Opening workup Aqueous Acid (e.g., 1N HCl) intermediate->workup product trans-2-Hydroxycyclohexanecarboxylic Acid workup->product Cleavage of Silyl Ether & Protonation of Carboxylate

Caption: Key stages of the synthesis pathway.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the carboxylation of epoxides.[9]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Cyclohexene Oxide≥98%Sigma-AldrichStore under nitrogen.
Magnesium (Mg) powder-325 meshAlfa AesarEnsure it is dry and free of oxide layer.
N-Methyl-2-pyrrolidone (NMP)AnhydrousAcros OrganicsRequired as the reaction solvent.
Trimethylchlorosilane (TMSCl)≥98%TCI ChemicalsFreshly distilled if necessary.
Carbon Dioxide (CO₂)High PurityAirgasUse from a cylinder with a regulator.
Hydrochloric Acid (HCl)1.0 N aq. soln.Fisher ScientificFor workup.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Saturated NaCl solution (Brine)N/ALab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying.
Equipment
Three-neck round-bottom flaskFlame-dried before use.
Magnetic stirrer and stir bar
Thermometer
Addition funnel
Low-temperature cooling bath(e.g., acetone/dry ice)
CO₂ gas inlet tube/needle
Rotary evaporator
Separatory funnel
Step-by-Step Procedure

A. Reaction Setup and Carboxylation

  • Flask Preparation: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser with a nitrogen inlet.

  • Reagent Loading: Under a positive pressure of nitrogen, dissolve 9.8 g (100 mmol) of cyclohexene oxide in 50 mL of anhydrous N-methylpyrrolidone (NMP).

  • Magnesium Addition: While stirring, slowly add 2.88 g (120 mmol) of magnesium powder to the solution.

  • Cooling: Cool the reaction mixture to between -15 °C and -5 °C using a dry ice/acetone bath.

  • CO₂ Introduction: Begin bubbling dry carbon dioxide gas through the stirred suspension.

  • TMSCl Addition: While maintaining the CO₂ stream and the low temperature, add 19.5 kg (180 mmol) of trimethylchlorosilane (TMSCl) dropwise via syringe over 30 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: Continue stirring the mixture under a CO₂ atmosphere at a temperature below 0 °C for 10 hours to ensure the reaction proceeds to completion.[9]

B. Workup and Hydrolysis

  • Filtration: After the reaction period, filter the cold reaction mixture to remove any unreacted magnesium and magnesium salts.

  • Acid Quench (Hydrolysis): Slowly add the filtrate to a beaker containing 200 mL of cold 1 N hydrochloric acid solution with vigorous stirring. Causality: This crucial hydrolysis step simultaneously cleaves the TMS ether to reveal the hydroxyl group and protonates the magnesium carboxylate to yield the carboxylic acid.

  • pH Adjustment: Adjust the pH of the aqueous mixture to 3-4 using additional 1 N HCl if necessary.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 80 mL).

  • Washing: Combine the organic layers and wash with a half-saturated aqueous NaCl solution (brine). Causality: Washing with brine helps to break up any emulsions and removes the bulk of the water from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a viscous oil or semi-solid.

Purification by Crystallization

Hydroxy acids can often be purified effectively by crystallization.[10][11]

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Slowly add a non-polar solvent like petroleum ether or hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a freezer (-18 °C) to induce crystallization.

  • Collect the white crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Experimental Workflow and Expected Results

G A 1. Reagent Addition (Cyclohexene Oxide, Mg, NMP) B 2. Cooling & CO₂ Purge (-15°C to -5°C) A->B C 3. Dropwise TMSCl Addition B->C D 4. Reaction (10h, <0°C) C->D E 5. Acidic Workup & Hydrolysis (1N HCl) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Crystallization) F->G H 8. Characterization (Product: trans-Isomer) G->H

Caption: High-level experimental workflow for the synthesis.

Expected Outcomes
ParameterExpected ValueReference
Yield ~95% (crude)[9]
Appearance White to off-white crystalline solid[9]
Melting Point 67-71 °C (for cis/trans mixture)[9]
Molecular Weight 144.17 g/mol [9][12]
Isomer Ratio trans favored (e.g., cis:trans of 2.3:7.7)[9]

Product Characterization

To confirm the identity and purity of the synthesized trans-2-hydroxycyclohexanecarboxylic acid, the following analytical techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts and coupling constants of the protons at C1 and C2 will be diagnostic for the trans stereochemistry.

  • Infrared (IR) Spectroscopy: Expect to see a broad absorption band for the O-H stretch of the alcohol and carboxylic acid (~3400-2500 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700 cm⁻¹).

  • Melting Point Analysis: The melting point should be sharp for a pure compound and can be compared to literature values.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of 144.17.[12]

Safety and Troubleshooting

  • Safety: Handle all reagents in a well-ventilated fume hood. Magnesium powder is flammable. TMSCl and NMP are irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction quench with acid is exothermic and should be performed carefully.

  • Troubleshooting:

    • Low Yield: May result from wet reagents or glassware, an oxide layer on the magnesium, or insufficient reaction time. Ensure all components are anhydrous.

    • Poor Crystallization: The crude product may be oily if impurities are present. Consider purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) before attempting crystallization. The product itself can be sticky.[14]

    • Incorrect Isomer Ratio: Reaction temperature is key to stereoselectivity. Ensure the temperature is maintained below 0 °C during and after the TMSCl addition.

References

  • CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. PMC, National Center for Biotechnology Information. [Link]

  • 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816. PubChem, National Institutes of Health. [Link]

  • Cyclohexene oxide. Wikipedia. [Link]

  • Method for the purification of a-hydroxy acids on an industrial scale.
  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. Organic Syntheses. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron via ScienceDirect. [Link]

  • Expression, purification, crystallization and initial crystallographic characterization of the p-hydroxybenzoate hydroxylase from Corynebacterium glutamicum. PMC, National Center for Biotechnology Information. [Link]

  • Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

  • US5286903A - Process for the preparation of cyclohexanedicarboxylic acids.
  • CN102964240A - Preparation method of high-purity glycolic acid crystals.
  • A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water. ResearchGate. [Link]

  • Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester. NIST WebBook. [Link]

  • trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses. [Link]

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • making carboxylic acids. Chemguide. [Link]

  • On the Crystallization of Hydroxyapatite under Hydrothermal Conditions: Role of Sebacic Acid as an Additive. ACS Omega. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Hydrolysis | Chemistry | Research Starters. EBSCO. [Link]

  • Synthesis of trans-1,2-cyclohexanediol from cyclohexene. University of Regensburg. [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

  • Epoxide Opening in Acidic and Basic Conditions. The Organic Chemistry Tutor via YouTube. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review.* CHIMIA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of trans-2-Chlorocyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of trans-2-chlorocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-2-chlorocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yield and purity in this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles that govern success, ensuring a robust and reproducible outcome.

Section 1: Synthetic Strategy Overview

The most direct and common laboratory approach to synthesizing 2-chlorocyclohexanecarboxylic acid is the direct α-chlorination of cyclohexanecarboxylic acid. However, this reaction often yields a mixture of cis and trans diastereomers. The primary challenge, therefore, is not just the chlorination itself, but the subsequent control of stereochemistry to isolate the desired trans isomer in high yield.

The trans isomer is the thermodynamically more stable product. Our strategy will focus on an initial chlorination reaction followed by a guided equilibration (epimerization) to convert the unwanted cis isomer into the desired trans product, thereby maximizing the overall yield.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isomer Enrichment & Purification A Cyclohexanecarboxylic Acid (Starting Material) B α-Chlorination (e.g., with TICA/NCS) A->B C Crude Product (Mixture of cis/trans isomers) B->C D Epimerization (Base-catalyzed, e.g., KOH) C->D Isomer mixture proceeds to enrichment E Purification (Recrystallization) D->E F Pure trans-2-chlorocyclo- hexanecarboxylic Acid E->F

Caption: High-level workflow for the synthesis and purification of the target compound.

Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield of the final trans product is consistently low. What are the most likely causes?

A1: Low overall yield can typically be attributed to three main areas: incomplete reaction, formation of intractable side products, or losses during purification.

  • Incomplete Reaction: The α-chlorination of a saturated carboxylic acid can be sluggish. Ensure your chlorinating agent is active and that reaction conditions (temperature, time, catalyst if applicable) are sufficient for full conversion. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.

  • Side Product Formation: The primary side reactions are over-chlorination (yielding dichlorinated species) and elimination of HCl to form cyclohex-1-enecarboxylic acid, particularly at elevated temperatures[1]. Using a slight excess of the carboxylic acid relative to the chlorinating agent can help minimize over-chlorination.

  • Purification Losses: The cis and trans isomers can have similar solubilities, making separation by simple recrystallization inefficient without a preceding enrichment step. Significant material can be lost in the mother liquor. The key to high yield is not just separating the isomers, but converting the undesired cis isomer to the trans form via epimerization.

Q2: I'm getting a roughly 1:1 mixture of cis and trans isomers after chlorination. How can I selectively obtain the trans isomer?

A2: This is the most critical challenge. The solution lies in understanding the relative stabilities of the two isomers and exploiting them through a process called epimerization .

The trans isomer, which can adopt a chair conformation with both the bulky chlorine and carboxylic acid groups in equatorial positions, is thermodynamically more stable than the cis isomer, which must place one of these groups in a less favorable axial position.

Caption: The thermodynamic driving force for epimerization to the trans isomer.

To exploit this, the crude mixture of isomers is heated with a strong base, such as potassium hydroxide, in a high-boiling, inert solvent.[2] The base reversibly deprotonates the α-carbon (the carbon bearing the carboxylic acid). The resulting enolate intermediate can be reprotonated from either face. Over time, this process establishes an equilibrium that overwhelmingly favors the formation of the more stable trans product. This technique can dramatically increase the trans:cis ratio to over 9:1, making subsequent purification and high yield achievable.[2]

Q3: I suspect I'm forming elimination byproducts. What conditions favor this, and how can I avoid it?

A3: Yes, elimination of HCl to form cyclohex-1-enecarboxylic acid is a potential side reaction. This is essentially an E2 elimination reaction, which is favored by:

  • Strong, bulky bases: While a base is needed for epimerization, using an excessively strong or hindered base at high temperatures can promote elimination.

  • High Temperatures: The conditions for epimerization (130-220 °C) can also favor elimination if not carefully controlled.[2]

  • Axial Chlorine: For an E2 reaction to occur efficiently in a cyclohexane ring, the leaving group (chlorine) and a β-hydrogen must be in an anti-periplanar (diaxial) arrangement.[3] The cis isomer can readily adopt a conformation with an axial chlorine, making it more susceptible to elimination than the trans isomer where the chlorine prefers an equatorial position.

To minimize elimination:

  • Use the recommended catalytic amount of base for epimerization rather than a large excess.

  • Carefully control the reaction temperature and time during epimerization; prolonged heating at the upper end of the temperature range may increase elimination.

  • Since the cis isomer is more prone to elimination, converting it to the trans isomer quickly is beneficial.

Q4: What is the most effective and scalable method for purifying the final, trans-enriched product?

A4: After epimerization has shifted the equilibrium to favor the trans isomer, recrystallization becomes the most effective and scalable purification method.

General guidelines for purifying carboxylic acids are applicable here.[4] The crude, trans-enriched acid should be dissolved in a minimum amount of a suitable hot solvent or solvent system. The ideal solvent is one in which the acid has high solubility at high temperatures and low solubility at low temperatures. Common choices include aqueous ethanol, toluene, or a hexane/ethyl acetate mixture. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the trans isomer, while the more soluble cis isomer and other impurities remain in the mother liquor.

For very high purity requirements or difficult separations, reversed-phase flash chromatography using a C18 column can be employed, though this is less scalable than recrystallization.[5]

Section 3: Detailed Protocols & Troubleshooting
Protocol 1: Synthesis via α-Chlorination of Cyclohexanecarboxylic Acid

This protocol uses trichloroisocyanuric acid (TICA), a solid and easy-to-handle source of electrophilic chlorine, for the α-chlorination.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanecarboxylic acid in a suitable solvent (e.g., CCl₄ or neat).

  • Reagent Addition: Add trichloroisocyanuric acid (TICA) in portions. The reaction can be initiated with a radical initiator like AIBN or by exposure to UV light.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC or ¹H NMR. The reaction may take several hours.

  • Workup: After completion, cool the reaction mixture. Filter to remove the cyanuric acid byproduct. Wash the filtrate with aqueous sodium bisulfite solution to quench any remaining active chlorine, followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

ParameterRecommended ValueRationale
Stoichiometry 1.0 eq. Cyclohexanecarboxylic AcidLimiting reagent.
0.35-0.40 eq. TICATICA provides 3 eq. of active chlorine. This amount provides a slight excess to drive the reaction without promoting over-chlorination.
Solvent CCl₄ or neatInert solvent that facilitates radical reactions. Running neat is also possible.
Temperature 60-80°C (Reflux)Provides energy for radical initiation and reaction propagation.
Time 4-12 hoursVaries based on scale and initiator efficiency. Monitor for completion.
Protocol 2: Isomer Enrichment via Base-Catalyzed Epimerization

This protocol is adapted from methods used for analogous substituted cyclohexanecarboxylic acids to maximize the thermodynamically favored trans isomer.[2]

Step-by-Step Methodology:

  • Reaction Setup: Combine the crude cis/trans mixture of 2-chlorocyclohexanecarboxylic acid with potassium hydroxide (KOH) in a high-boiling inert solvent (e.g., Shellsol or another high-boiling hydrocarbon).

  • Epimerization: Heat the mixture to 140-190°C with vigorous stirring. Water formed during the initial salt formation should be distilled off. Maintain the temperature for several hours (e.g., 4-24 hours). The progress can be monitored by taking aliquots, acidifying them, and analyzing the trans:cis ratio by GC or NMR.

  • Workup: Cool the reaction mixture. Add water to dissolve the potassium salt.

  • Acidification: Transfer the aqueous solution to a separatory funnel and acidify with concentrated HCl until the pH is < 2. The free carboxylic acid will precipitate or form an oil.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the trans-enriched product, which can now be effectively purified by recrystallization.

Troubleshooting Guide

G cluster_ly Analysis of Low Yield cluster_lp Analysis of Low Purity cluster_sr Analysis of Side Products Start Problem Encountered LowYield Low Final Yield Start->LowYield LowPurity Low Purity / Isomer Mix Start->LowPurity SideRxns Significant Side Products Start->SideRxns LY1 Check Reaction Completion: Was starting material consumed? LowYield->LY1 Cause? LP1 Epimerization Incomplete: Increase reaction time or temp. LowPurity->LP1 Cause? SR1 GC-MS Analysis: Identify byproducts (e.g., di-chloro, alkene). SideRxns->SR1 Cause? LY2 Review Epimerization: Was trans:cis ratio > 9:1? LY1->LY2 LY3 Analyze Mother Liquor: Is significant product being lost? LY2->LY3 LP2 Inefficient Recrystallization: Choose a different solvent system. LP1->LP2 LP3 Product is an Oil: Impurity present. Try chromatography. LP2->LP3 SR2 Over-chlorination suspected: Reduce amount of TICA. SR1->SR2 SR3 Elimination suspected: Lower epimerization temperature. SR2->SR3

Caption: A decision tree for systematic troubleshooting of the synthesis.

References
  • Green, N., & Beroza, M. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Google Patents. (2014). WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]

  • Ju, Y., et al. (2023). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Request PDF. [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

Sources

Optimization

Technical Support Center: 2-Chlorocyclohexanecarboxylic Acid Isomer Separation

Case ID: #ISO-2CL-HEX-SEP Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are attempting to separate the cis and trans isomers of 2-chlorocyclohexanecarboxylic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ISO-2CL-HEX-SEP
Status: Open
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are attempting to separate the cis and trans isomers of 2-chlorocyclohexanecarboxylic acid . This separation is governed by the conformational rigidity of the cyclohexane ring. The trans-isomer (typically the thermodynamic product) can adopt a diequatorial conformation, leading to higher lattice energy, higher melting points, and lower solubility in non-polar solvents compared to the cis-isomer (axial-equatorial).

This guide provides a scalable workflow for bulk separation via fractional crystallization and analytical validation via HPLC.

Module 1: Bulk Separation (Fractional Crystallization)

Objective: Isolate the trans-isomer from a crude reaction mixture (typically formed via HCl addition to 1-cyclohexenecarboxylic acid).

Protocol
  • Crude Preparation: Ensure the crude reaction mixture is free of mineral acids (HCl) by washing with brine and drying over MgSO₄.

  • Solvent Selection: Use a binary solvent system.

    • Primary Solvent:n-Hexane (or Ligroin/Heptane).

    • Co-Solvent:Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Dissolution:

    • Dissolve the crude oil/solid in the minimum amount of boiling n-Hexane.

    • If insoluble oil persists, add EtOAc dropwise just until the solution becomes clear at reflux.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

    • Crucial Step: If no crystals form, cool further to 0-4°C.

    • Trans-2-chlorocyclohexanecarboxylic acid will crystallize first due to better packing (diequatorial geometry).

  • Filtration: Filter the white needles and wash with cold n-Hexane.

Troubleshooting (FAQ)

Q: My product is "oiling out" instead of crystallizing. What is happening? A: This is a common issue with low-melting cyclohexane derivatives. It occurs when the temperature drops too quickly or the solvent is too polar.

  • Fix 1 (Seeding): Retain a small amount of crude solid before dissolving. Add a "seed" crystal to the supersaturated solution at ~30°C.

  • Fix 2 (Solvent Adjustment): Increase the ratio of n-Hexane. If using EtOAc, reduce it. The oil is likely the cis-isomer enriched fraction, which acts as a solvent impurity preventing the trans-isomer from hardening.

Q: Which isomer is in the mother liquor? A: The filtrate (mother liquor) will be highly enriched with the cis-isomer . The cis-isomer often exists as an oil or low-melting solid because the axial-equatorial interaction disrupts crystal packing. To recover it, evaporate the solvent; however, obtaining pure cis usually requires column chromatography (see Module 2).

Module 2: Analytical Separation (HPLC)

Objective: Quantify the Isomeric Ratio (cis:trans) and Purity.

Method Parameters
ParameterConditionRationale
Column C18 (ODS) Reverse Phase, 5µm, 4.6 x 150mmStandard hydrophobic interaction separates based on effective surface area.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) Critical: Acidic pH (< 3.0) ensures the carboxylic acid (-COOH) remains protonated (neutral). Ionized acids (COO⁻) elute too fast and tail.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAOrganic modifier for elution.
Gradient 20% B to 80% B over 15 minsGradient elution sharpens peaks for structurally similar diastereomers.
Detection UV @ 210-220 nmThe carbonyl group has weak absorbance; low wavelength is required.
Flow Rate 1.0 mL/minStandard backpressure management.
Troubleshooting (FAQ)

Q: I see split peaks or severe tailing. Is my column broken? A: Likely not. This is usually a pH issue.

  • Diagnosis: If the Mobile Phase pH is near the pKa of the acid (~4.5-5.0), the molecule flips between protonated and deprotonated states, causing peak splitting.

  • Solution: Ensure you added 0.1% TFA or Phosphoric Acid to BOTH water and acetonitrile lines.

Q: Which peak is which? A: In Reverse Phase (C18) chromatography:

  • Cis-isomer: More polar (larger dipole moment due to axial-equatorial bond vectors). Elutes First.

  • Trans-isomer: Less polar (diequatorial vectors cancel out more effectively). Elutes Second.

  • Verification: Inject your crystallized solid from Module 1. It should correspond to the second major peak.

Module 3: Chemical Stability & Storage

Objective: Prevent degradation during handling.

Critical Warning: Dehydrohalogenation

Q: My sample is becoming acidic and smelling acrid over time. Why? A: 2-Chlorocyclohexanecarboxylic acid is prone to elimination (loss of HCl) to form 1-cyclohexenecarboxylic acid (unsaturated), especially if heated or stored in basic conditions.

  • Mechanism: The proton at C2 (alpha to the carbonyl) is acidic. A base can abstract it, leading to the expulsion of the Chlorine.

  • Prevention:

    • Never use basic extraction (NaOH/NaHCO₃) unless kept strictly cold (<5°C) and acidified immediately.

    • Do not dry the solid in an oven >50°C. Vacuum dry at room temperature.

Visual Workflow

The following diagram illustrates the decision logic for separating these isomers based on scale and purity requirements.

SeparationWorkflow Start Crude Mixture (Cis/Trans 2-Cl-Cyclohexanecarboxylic Acid) ScaleCheck Determine Scale Start->ScaleCheck Bulk Bulk (>1g) ScaleCheck->Bulk Prep/Production Analytical Analytical (<100mg) ScaleCheck->Analytical QC/R&D Dissolve Dissolve in Hot Hexane (Add drops of EtOAc if needed) Bulk->Dissolve HPLC HPLC (C18 Column) Mobile Phase: H2O/ACN + 0.1% TFA Analytical->HPLC Cool Slow Cooling (Room Temp -> 4°C) Dissolve->Cool Filter Filtration Cool->Filter Solid Solid Fraction: Trans-Isomer (High Purity) Filter->Solid Crystals Liquid Mother Liquor: Cis-Isomer Enriched Filter->Liquid Filtrate Solid->HPLC Purity Check Peaks Peak ID: 1. Cis (More Polar) 2. Trans (Less Polar) HPLC->Peaks

Figure 1: Decision matrix and workflow for the separation of 2-chlorocyclohexanecarboxylic acid isomers.

References

  • Stereochemistry of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,2-disubstituted cyclohexanes).
  • Chromatographic Behavior: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Source for acidic mobile phase requirements for carboxylic acids).
  • Synthesis & Properties: NIST Chemistry WebBook. Cyclohexane, 1,2-dichloro-, cis- & trans- data. (Used as comparative data for physical property trends in 1,2-substituted cyclohexanes).

  • Crystallization Techniques: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

For further assistance, please reply with your specific HPLC chromatogram or melting point data.

Troubleshooting

Purification techniques for trans-2-chlorocyclohexanecarboxylic acid

Technical Support Center: Purification of trans-2-Chlorocyclohexanecarboxylic Acid Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of trans-2-Chlorocyclohexanecarboxylic Acid

Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

The purification of trans-2-chlorocyclohexanecarboxylic acid presents a classic challenge in stereochemical control. The primary objective is not merely chemical purity but diastereomeric excess (de), specifically isolating the thermodynamically more stable trans-isomer (diequatorial conformer) from the cis-isomer and other reaction byproducts.

This guide moves beyond standard protocols to address the mechanistic nuances of cyclohexane conformational analysis and the specific stability profile of


-halo acids.

Phase 1: Initial Isolation & Crude Workup

The Challenge: The crude reaction mixture typically contains the target trans-acid, the cis-isomer, unreacted starting material (often 1-cyclohexenecarboxylic acid or cyclohexene), and potentially lactonized side products.

Critical Warning:


-Chloro acids are prone to dehydrohalogenation (elimination of HCl) to reform the 

-unsaturated acid, especially under thermal stress or strong alkaline conditions.
Protocol: Acid-Base Extraction Strategy
  • Dissolution: Dissolve the crude reaction mass in a non-polar organic solvent (e.g., Diethyl Ether or Dichloromethane ).

  • Base Extraction (The "Soft" Approach):

    • Extract the organic layer with saturated aqueous NaHCO₃ (pH ~8.5).

    • Why? Strong bases like NaOH (pH >13) can trigger E2 elimination of HCl. Carbonate is sufficiently basic to deprotonate the carboxylic acid (pKa ~4.8) without promoting rapid elimination.

  • Separation:

    • Organic Layer: Contains neutral impurities (unreacted alkenes, lactones). Discard after TLC verification.

    • Aqueous Layer: Contains the carboxylate salt of your target.

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 2N HCl to pH ~2.

    • Extract immediately with Ethyl Acetate (EtOAc) or Ether.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <40°C.

Phase 2: Isomer Enrichment (The Core Challenge)

Mechanism: The trans-1,2-disubstituted cyclohexane system (diequatorial) is thermodynamically more stable than the cis-isomer (axial-equatorial). This stability difference translates to differential solubility, which we exploit via fractional recrystallization.[2]

Protocol: Fractional Recrystallization

Solvent System: Hexane / Ethyl Acetate (9:1) or Petroleum Ether .

StepActionMechanistic Rationale
1. Saturation Dissolve the crude solid in the minimum amount of boiling solvent.High temperature maximizes solubility of both isomers.
2. Seeding If available, add a seed crystal of pure trans-isomer at ~40°C.Provides a template for the thermodynamically stable lattice to form, excluding the cis-impurity.
3. Slow Cooling Allow the flask to cool to room temperature over 2–3 hours. Do not use an ice bath immediately.Rapid cooling traps the kinetic impurity (cis) inside the crystal lattice. Slow cooling allows equilibrium to favor the pure trans crystal.
4. Filtration Filter the resulting white needles/prisms.The trans-isomer crystallizes out; the cis-isomer remains enriched in the mother liquor.
5. Analysis Analyze via ¹H-NMR.Look for the coupling constant (

) of the proton at C2 (H-C-Cl). Trans (axial-axial coupling) typically shows

.

Phase 3: Troubleshooting & FAQs

Q1: My product is turning brown/black during concentration. What is happening?

A: You are likely observing dehydrohalogenation .

  • Cause: The elimination of HCl generates 1-cyclohexenecarboxylic acid, which can polymerize or degrade. This is accelerated by heat.

  • Solution: Never heat the water bath above 40°C during rotary evaporation. Ensure all traces of mineral acid are removed during the workup (wash organic layer with brine before drying).

Q2: I cannot separate the cis and trans isomers; they co-crystallize.

A: This suggests the ratio is too close to 50:50, or the solvent polarity is incorrect.

  • Solution 1 (Chemical Equilibration): Reflux the mixture in thionyl chloride (SOCl₂) followed by hydrolysis. The acid chloride formation often allows for thermodynamic equilibration to the more stable trans-form.

  • Solution 2 (Derivatization): Convert the acid to its methyl ester (using diazomethane or MeOH/H₂SO₄). The esters often have larger boiling point differences or distinct crystallization habits. Hydrolyze back to the acid after separation.

Q3: The melting point is lower than the literature value (109-111°C for analogous systems).

A: A depressed melting point is the hallmark of a diastereomeric mixture.

  • Diagnostic: A wide melting range (>2°C) confirms impurity.

  • Fix: Perform a "swish" wash. Suspend the solid in cold pentane and stir for 30 minutes, then filter. This dissolves surface impurities (often the oily cis-isomer) without significant loss of the crystalline trans-product.

Visualizing the Workflow

The following diagram outlines the logical decision tree for purification, emphasizing the critical checkpoints for isomer separation.

PurificationWorkflow Start Crude Reaction Mixture Extraction Acid-Base Extraction (Sat. NaHCO3) Start->Extraction OrgLayer Organic Layer (Neutral Impurities) Extraction->OrgLayer Discard AqLayer Aqueous Layer (Carboxylate Salt) Extraction->AqLayer Keep Acidification Acidification (HCl) & Extraction (EtOAc) AqLayer->Acidification CrudeSolid Crude Solid Isomer Mix Acidification->CrudeSolid Recryst Recrystallization (Hexane/EtOAc) CrudeSolid->Recryst Check Check ¹H-NMR (J-coupling at C2) Recryst->Check Pure Pure trans-Isomer (Solid) Check->Pure J ~ 11 Hz (Pure) Reprocess Reprocess Mother Liquor (Equilibration/Derivatization) Check->Reprocess Mix / Low MP

Caption: Logical flow for the isolation and purification of trans-2-chlorocyclohexanecarboxylic acid, highlighting the critical divergence at NMR analysis.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Purification of Carboxylic Acids

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Synthesis and Properties of Halocyclohexanecarboxylic Acids

    • Detailed physical properties and synthesis routes for substituted cyclohexanecarboxylic acids are often referenced in the context of their amino-acid analogs or general cyclic acid derivatives. See: PubChem Compound Summary for 2-Chlorocyclohexanecarboxylic acid. Link

  • Isomer Separation Techniques

    • Research on the separation of cis and trans isomers of analogous compounds (e.g., cyclohexane dicarboxylic acids) validates the fractional crystallization approach. See: Separation of cis and trans isomers in Nanostructured Double-Decker Silsesquioxanes. Link

Sources

Optimization

Minimizing elimination side reactions in 2-chlorocyclohexanecarboxylic acid

Technical Support Center: 2-Chlorocyclohexanecarboxylic Acid (2-CCCA) Ticket Category: Reaction Optimization & Stability Control Current Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Welcome to the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chlorocyclohexanecarboxylic Acid (2-CCCA) Ticket Category: Reaction Optimization & Stability Control Current Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

Welcome to the 2-CCCA Technical Hub

You are likely here because your yield is low, your product has isomerized, or you are detecting significant amounts of cyclohexenecarboxylic acid (elimination byproducts).

2-Chlorocyclohexanecarboxylic acid is a deceptively simple molecule. Its reactivity is dominated by the tension between the electron-withdrawing carboxylic acid group and the stereochemical constraints of the cyclohexane ring. This guide treats the minimization of elimination side reactions as a system engineering problem , not just a chemical one.

Module 1: Diagnostic & Triage

Identify the problem before applying the fix.

Q1: How do I know if elimination is occurring? A: Elimination of HCl yields 1-cyclohexenecarboxylic acid (conjugated) or 2-cyclohexenecarboxylic acid (unconjugated).

IndicatorObservationDiagnosis
H-NMR New signals at 6.8–7.1 ppm (1H, m)Conjugated Elimination (Double bond at C1-C2). Most common due to thermodynamic stability.
H-NMR New signals at 5.6–5.8 ppm (2H, m)Unconjugated Elimination (Double bond at C2-C3). Kinetic product.
Appearance Darkening/Tarry residuePolymerization . The conjugated alkene (Michael acceptor) is prone to oligomerization.
MS (ESI) Mass peak at [M-36] or [M-35]Loss of HCl.

Q2: My starting material is pure, but it degrades in the pot. Why? A: The C1 proton (alpha to the carboxylic acid) is highly acidic (


 for esters/acids). Even weak bases can deprotonate this position. If the Chlorine is trans (axial) to this proton, elimination is instantaneous.

Module 2: Mechanistic Troubleshooting

Understanding the "Why" using Stereoelectronics.

The root cause of elimination in this system is the E2 Mechanism , which requires an anti-periplanar geometry (180° dihedral angle) between the leaving group (Cl) and the beta-proton.[1]

The Conformation Trap

In cyclohexanes, this geometry is only accessible when the Chlorine is in the AXIAL position.

  • Trans-Isomer (Diequatorial): Stable ground state. To eliminate, it must "ring flip" to the diaxial state. This high-energy state reacts rapidly.

  • Cis-Isomer (Equatorial/Axial): The Cl is axial (ready to react) or equatorial (stable). However, the cis relationship often prevents the C1-H and C2-Cl from being anti-periplanar simultaneously without extreme distortion.

EliminationPathway Substrate 2-Cl-Cyclohexanecarboxylic Acid (Trans-Isomer) Conf_Eq Diequatorial Conformer (Stable, H & Cl Gauche) NO REACTION Substrate->Conf_Eq Major Population Conf_Ax Diaxial Conformer (Unstable, H & Cl Anti-Periplanar) REACTIVE Substrate->Conf_Ax Ring Flip (Equilibrium) Conf_Eq->Conf_Ax Interconversion Product 1-Cyclohexenecarboxylic Acid (Elimination Product) Conf_Ax->Product Fast E2 Elimination Base Base / Heat Base->Conf_Ax Promotes

Figure 1: The "Conformation Trap." Elimination proceeds exclusively through the high-energy diaxial conformer. Locking the conformation prevents the reaction.

Module 3: Protocol Optimization

Standard Operating Procedures (SOPs) for minimizing side reactions.

Scenario A: You need to Esterify the Acid

Risk: Using base (e.g.,


 + Alkyl Halide) will trigger elimination immediately due to the acidity of the alpha-proton.

Recommended Protocol: Acid-Catalyzed Esterification (Fisher)

  • Reagents: Methanol (anhydrous),

    
     (catalytic, 5 mol%).
    
  • Temperature: Keep strictly < 40°C . Refluxing increases the rate of elimination (entropy driven).

  • Procedure:

    • Dissolve 2-CCCA in MeOH.

    • Add acid dropwise at 0°C.

    • Stir at RT for 12-24h.

    • Crucial Step: Quench with saturated

      
      cold (0°C) and extract immediately. Do not let the basic aqueous layer sit in contact with the ester.
      
Scenario B: You need to Substitute the Chlorine (e.g., with Azide or Amine)

Risk: Nucleophiles are often bases. Hard nucleophiles (Alkoxides, Hydroxide) will cause elimination.

Recommended Protocol: The "Soft-Nucleophile" Approach

  • Solvent: DMF or DMSO (Polar Aprotic). Warning: These accelerate substitution but also increase the basicity of anions. Use dry solvents.

  • Nucleophile: Use Sodium Azide (

    
    )  or Potassium Thioacetate . These are excellent nucleophiles but weak bases (
    
    
    
    of
    
    
    ).
  • Temperature: 0°C to Room Temperature . Never heat.

    • Rule of Thumb: Substitution is enthalpy driven (bond strength); Elimination is entropy driven (number of particles). Heat favors elimination.

  • Inversion: Remember that

    
     proceeds with inversion.
    
    • Start: Trans-2-CCCA (Cl equatorial).

    • Product: Cis-2-substituted-CCA.

Module 4: Solvent & Base Selection Matrix

Use this decision matrix to select reagents that favor Substitution (


) over Elimination (E2).
ComponentRecommended (Safe) Caution (Risk) Prohibited (High Elimination)
Base

, Pyridine, 2,6-Lutidine

,

NaOH, KOH, NaOEt, t-BuOK, LDA
Nucleophile

,

,

,


(Primary Amines)

(Alkoxides),

Solvent Acetonitrile, DCM, THFDMF, DMSO (Keep Cold!)Ethanol/Methanol + Base
Temp -20°C to 25°C25°C to 40°C> 50°C

Module 5: FAQ - Deep Dive

Q: Can I use the cis-isomer to avoid elimination? A: Yes, but it is kinetically difficult to source. The cis-isomer (where Cl is axial and COOH is equatorial, or vice versa) cannot achieve the anti-periplanar geometry with the alpha-proton without placing the bulky COOH group into a severe axial clash. Therefore, cis-2-CCCA is significantly more stable toward base-mediated elimination than the trans isomer. If you can source or synthesize the cis isomer, your stability window widens.

Q: I must use an amine nucleophile. How do I stop it from acting as a base? A: This is the "Self-Immolation" problem.

  • Use Excess Amine: If the amine is cheap, use 5-10 equivalents. Statistically favors

    
    .
    
  • Sterics: Use unhindered amines (e.g., benzylamine). Bulky amines (e.g., t-butylamine) act as bases because they cannot access the electrophilic carbon.

  • The Two-Step: Do not react the amine directly. Displace Cl with Azide (

    
    ) first, then reduce the Azide to the Amine (
    
    
    
    ). This is the industry standard for high-yield amino acid synthesis.

References

  • Conformational Analysis of Cyclohexanes: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereochemistry).

  • Elimination Mechanisms (E1 vs E2): Master Organic Chemistry. Two Elimination Reaction Patterns.

  • Synthesis of Beta-Amino Acids:Synthesis of 2-aminocyclohexanecarboxylic acid derivatives. (See synthesis of Tilidine precursors for industrial context of this chemistry).
  • H-NMR Data for Elimination Products: Aakash Institute. Dehydrohalogenation to Alkene.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization of Chlorocyclohexane Acids

Answering the user's request. Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the solubility of chlorocyclohexane acids in organic solvents. Our focus is on delivering practical, mechanistically grounded solutions to common experimental hurdles.

Section 1: Foundational Principles of Solubility

Before troubleshooting, it is critical to understand the molecular forces at play. Chlorocyclohexane acids are structurally complex molecules, and their solubility is a nuanced balance of three key features:

  • The Cyclohexane Ring: This bulky, non-polar aliphatic ring dictates a preference for non-polar (hydrocarbon-like) solvents through van der Waals interactions.[1][2]

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen).[1][3] This group drives solubility in polar solvents, particularly those that are protic. In solution, carboxylic acids can also form stable hydrogen-bonded dimers, which can influence their solubility behavior.[1][4]

  • The Chloro-Substituent (-Cl): The chlorine atom introduces a polar C-Cl bond and increases the molecule's overall molecular weight. While it adds polarity, it is not capable of hydrogen bonding and its primary influence is through dipole-dipole interactions.[5] The position of the chlorine atom (e.g., 2-, 3-, or 4-position) can subtly alter the molecule's overall dipole moment and introduce steric effects, impacting how it packs into a crystal lattice and interacts with solvent molecules.[4]

The fundamental principle governing solubility is "like dissolves like".[6][7] Successful dissolution is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute (crystal lattice) and solvent-solvent interactions.[8]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Q1: My chlorocyclohexane acid shows poor solubility in a non-polar solvent like hexane, even though it has a large cyclohexane ring. Why?

A1: This is a classic case of the polar functional groups dominating the molecule's behavior. While the cyclohexane backbone is non-polar, the highly polar carboxylic acid group requires a solvent that can engage in hydrogen bonding or strong dipole-dipole interactions to be effectively solvated.[1][2] Non-polar solvents like hexane lack these capabilities and cannot overcome the strong hydrogen bonding between the carboxylic acid molecules in the solid state.

Q2: I've switched to a polar solvent like ethanol and dissolution is still slow or incomplete. What's the next step?

A2: Slow dissolution can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Particle Size: The rate of dissolution is directly proportional to the surface area of the solid.[6] If your material is coarsely crystalline, grinding it into a fine powder using a mortar and pestle will significantly increase the surface area and can enhance the dissolution rate.

  • Temperature: For most solids, solubility increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice bonds.[8] Heating the mixture gently while stirring can provide the necessary energy to facilitate dissolution.

  • Agitation: Ensure the mixture is being stirred vigorously. In a static mixture, a layer of saturated solvent can form around the solid particles, preventing further dissolution. Adequate agitation, either through magnetic stirring or mechanical mixing, ensures that fresh solvent is constantly in contact with the solid surface.

  • Sonication: If heating and stirring are insufficient, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles that collapse near the solid's surface, generating intense mechanical forces that break apart agglomerates and enhance solvent penetration.[6]

Q3: My compound dissolves completely upon heating, but crashes out of solution as it cools to room temperature. How can I maintain solubility?

A3: This phenomenon, known as precipitation or "crashing out," occurs when the solution becomes supersaturated at lower temperatures.[7][11] The solubility at the elevated temperature is much higher than at room temperature. Here are several effective strategies:

  • Use More Solvent: The simplest solution is to be slightly more generous with your solvent volume. By not working at the absolute minimum amount of hot solvent required, the solution will remain unsaturated for a longer period during cooling, slowing down crystallization.[11]

  • Employ a Co-solvent System: This is a highly effective and common strategy in drug development.[6][12] Start by dissolving your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO, THF, or methanol). Then, slowly add a "poor" or "anti-solvent" in which it is less soluble but is miscible with the first solvent, until the desired final concentration is reached. This can disrupt the crystal formation process and maintain solubility. The key is to find the right ratio, which often requires some empirical testing.

  • Maintain Elevated Temperature: If the experimental protocol allows, simply maintaining the solution at a slightly elevated temperature may be sufficient to prevent precipitation.[6]

Q4: How do I rationally select an initial solvent for a new chlorocyclohexane acid isomer?

A4: A rational approach involves screening a small set of solvents with varying polarities. The goal is to match the solvent's properties to the solute's properties.[7]

Diagram: Solvent Selection Workflow

This decision tree illustrates a logical workflow for selecting an appropriate solvent.

SolventSelection cluster_solvents Solvent Classes start Start: Characterize Chlorocyclohexane Acid polarity_check Assess Polarity: -COOH group (polar) -Cyclohexane ring (non-polar) start->polarity_check polar_protic Polar Protic (e.g., Methanol, Ethanol) Can H-bond polarity_check->polar_protic Primary Interaction: H-Bonding polar_aprotic Polar Aprotic (e.g., Acetone, THF, DMSO) No H-bond donation polarity_check->polar_aprotic Secondary Interaction: Dipole-Dipole non_polar Non-Polar (e.g., Hexane, Toluene) Van der Waals forces polarity_check->non_polar Minor Interaction outcome_pp High Solubility Expected Good starting point polar_protic->outcome_pp outcome_pa Moderate to High Solubility Good for avoiding reactions with -COOH polar_aprotic->outcome_pa outcome_np Low Solubility Expected Generally unsuitable non_polar->outcome_np

Caption: A workflow for initial solvent selection based on molecular interactions.

Q5: Can the solvent itself cause degradation of my halogenated compound?

A5: Yes, this is a valid concern. Halogenated organic compounds can be susceptible to degradation under certain conditions.[13] For instance, in the presence of nucleophilic solvents (like alcohols) or bases, a substitution or elimination reaction could occur, particularly at elevated temperatures. Furthermore, some solvents, especially ethers like THF, can form peroxides over time, which are reactive.[14] If you suspect degradation (e.g., observing color changes or unexpected results in subsequent reactions), consider using a more inert polar aprotic solvent like acetone or acetonitrile and ensure you are using fresh, high-purity solvents.

Section 3: Data & Experimental Protocols

Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting solvents based on their physical properties. Researchers should use this data to make informed decisions for solubility screening.

SolventFormulaDielectric Constant (ε)Polarity IndexTypeKey Features
n-HexaneC₆H₁₄1.880.1Non-PolarGood for non-polar compounds; poor for acids.
TolueneC₇H₈2.382.4Non-PolarAromatic; slightly more polar than hexane.
Diethyl Ether(C₂H₅)₂O4.342.8Polar AproticVolatile; can form peroxides.
Tetrahydrofuran (THF)C₄H₈O7.584.0Polar AproticGood general-purpose solvent; can form peroxides.
AcetoneCH₃COCH₃21.05.1Polar AproticHighly polar; miscible with water and non-polars.
EthanolC₂H₅OH24.54.3Polar ProticExcellent H-bonding capabilities.[3]
MethanolCH₃OH32.75.1Polar ProticHighly polar; strong H-bonding.
AcetonitrileCH₃CN37.55.8Polar AproticHigh polarity; inert in many reactions.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.77.2Polar AproticVery high polarity; high boiling point.
Protocol 1: Standard Procedure for Solubility Determination

This protocol outlines a systematic method for quantifying the solubility of a chlorocyclohexane acid at a specific temperature.[3][15]

Materials:

  • Chlorocyclohexane acid

  • Selected organic solvent (high purity)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature bath or shaker

  • Syringe filters (0.22 µm, solvent-compatible)

  • Apparatus for concentration measurement (e.g., HPLC, GC)

Procedure:

  • Preparation: Add a pre-weighed excess amount of the chlorocyclohexane acid to a vial. An amount that you are certain will not fully dissolve is required to ensure a saturated solution.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.[3]

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath with agitation (e.g., orbital shaker or rotator). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is fully saturated. The time may vary depending on the compound's dissolution rate.[3]

  • Sampling: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.[3] Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high results.[14]

  • Analysis: Dilute the filtered sample with a known volume of an appropriate solvent and analyze the concentration using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

Diagram: Troubleshooting Dissolution Issues

This flowchart provides a step-by-step guide for resolving common solubility challenges during an experiment.

TroubleshootingWorkflow cluster_basics cluster_energy cluster_modify start Issue: Poor Dissolution of Chlorocyclohexane Acid check_basics 1. Basic Checks start->check_basics grind Grind Solid? (Increase Surface Area) check_basics->grind increase_energy 2. Increase Energy Input heat Apply Heat Gently increase_energy->heat modify_system 3. Modify Solvent System add_solvent Increase Solvent Volume modify_system->add_solvent agitate Vigorous Agitation? grind->agitate agitate->increase_energy If still issues outcome_solved Problem Resolved agitate->outcome_solved sonicate Use Sonicator heat->sonicate heat->outcome_solved sonicate->modify_system If still issues sonicate->outcome_solved cosolvent Add a Co-solvent add_solvent->cosolvent add_solvent->outcome_solved change_solvent Change Primary Solvent (Consult Polarity Table) cosolvent->change_solvent cosolvent->outcome_solved change_solvent->outcome_solved

Caption: A systematic workflow for troubleshooting poor sample dissolution.

References

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • How to determine the solubility of organic compounds. (2017, June 24). Quora.
  • Carboxylic Acid Derivatives. (n.d.). MSU Chemistry.
  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023, December 6). MDPI.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • 17.5: Factors that Affect Solubility. (2026, January 27). Chemistry LibreTexts.
  • Chlorocyclohexane - Solubility of Things. (n.d.). Solubility of Things.
  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.
  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate.
  • Optimizing drug Solubility for enhanced oral formulation performance. (2025, January 24). Seppic.
  • (1S,2S)-2-chlorocyclohexane-1-carboxylic acid. (n.d.). PubChem.
  • The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. (2021, October 12). ResearchGate.
  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). BenchChem.
  • Showing Compound Cyclohexanecarboxylic acid (FDB003406). (2010, April 8). FooDB.
  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation.
  • Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. (n.d.). ResearchGate.
  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma.
  • The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly(glutaric acid- glycerol) Films. (2025, August 6). ResearchGate.
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.
  • Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. (n.d.). P2 InfoHouse.
  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024, July 24). PMC.
  • Halogen Displacement Reactions. (2025, November 7). A Level Chemistry - Save My Exams.
  • 13.4 Effects of Temperature and Pressure on Solubility. (n.d.). Chemistry LibreTexts.
  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016, October 12). Quora.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Temperature's Influence on Solubility Equilibria. (2025, March 4). HSCprep.
  • 15.3: Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.
  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics.
  • Procedure. (n.d.). SUNY Oneonta.
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024, October 13). MDPI.
  • Examining Some of the Challenges Students Face in Learning about Solubility and the Dissolution Process. (2020, November 13). Interdisciplinary Journal of Environmental and Science Education.
  • Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021, January 1). Chromatography Online.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University.

Sources

Optimization

Technical Support Center: Crystallization of trans-2-Chlorocyclohexanecarboxylic Acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of trans-2-chlorocyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of trans-2-chlorocyclohexanecarboxylic acid. The content is structured in a practical, question-and-answer format to address specific experimental issues, grounded in the principles of physical organic chemistry.

Compound Overview

trans-2-Chlorocyclohexanecarboxylic acid is a solid organic compound with the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol .[1][2] Its structure, featuring both a polar carboxylic acid group and a moderately nonpolar chlorinated cyclohexane ring, presents unique challenges and opportunities for purification by crystallization. Successful crystallization depends on exploiting the differential solubility of the compound at varying temperatures.[3][4]

Frequently Asked Questions (FAQs)

Q1: My synthesized trans-2-chlorocyclohexanecarboxylic acid won't crystallize from the solution. What should I do?

A1: Failure to crystallize is typically a problem of supersaturation not being reached or nucleation being inhibited. Here is a systematic approach to induce crystallization:

  • Induce Nucleation: The first step is to provide a surface for the initial crystals to form.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[5]

    • Seeding: If available, add a single, tiny crystal of pure trans-2-chlorocyclohexanecarboxylic acid (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[5][6]

    • Shock Cooling: Briefly place the flask in an ice bath for a few minutes. This rapid temperature drop can sometimes force nucleation. However, be aware that this may lead to smaller, less pure crystals.

  • Increase Concentration: If nucleation techniques fail, your solution may be too dilute.

    • Gently heat the solution to evaporate a portion of the solvent. Allow it to cool slowly again. Be careful not to evaporate too much solvent, which could cause the compound to "oil out" or precipitate rapidly.[6]

  • Re-evaluate Your Solvent: If the above steps do not work, the chosen solvent may be inappropriate. It might be too good a solvent, keeping the compound dissolved even at low temperatures. In this case, a different solvent or a solvent pair should be considered (see Q2).

Q2: How do I select the best solvent for crystallizing trans-2-chlorocyclohexanecarboxylic acid?

A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][4][7] Given the molecule's dual polarity, a systematic screening is the most reliable approach.

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place a small amount (5-10 mg) of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise (e.g., 0.2 mL). See the table below for suggested starting solvents.

  • Room Temperature Test: Observe if the compound dissolves at room temperature. If it dissolves completely, the solvent is likely too good and will result in poor recovery.[5]

  • Heating Test: If the compound is insoluble at room temperature, gently heat the test tube. The goal is to find a solvent that completely dissolves the compound near its boiling point.

  • Cooling Test: Allow the hot solutions to cool to room temperature, then in an ice bath. The best solvent will be the one that produces a good yield of well-formed crystals.[5]

Table 1: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
Water Polar Protic100May be suitable due to the carboxylic acid group, but the chlorinated ring reduces solubility. Often used in a solvent pair (e.g., with ethanol).[8]
Hexane Nonpolar69Likely to have low solubility at all temperatures but can be an excellent "anti-solvent" or washing agent to improve purity.[9]
Ethyl Acetate Polar Aprotic77A good starting point. The ester group can interact with the carboxylic acid. Often used with hexane.[8][10]
Ethanol Polar Protic78Often a good solvent for carboxylic acids due to hydrogen bonding. May be too effective, requiring pairing with an anti-solvent like water.[7]
Toluene Nonpolar111The aromatic ring may interact favorably with the cyclohexane ring.

Using a Solvent Pair: If no single solvent is ideal, use a miscible solvent pair.[7] Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol). Then, add the "poor" or "anti-solvent" (e.g., water) dropwise to the hot solution until it just becomes cloudy (the saturation point). Allow this solution to cool slowly.

Q3: My compound has separated as an oil instead of crystals. How can I fix this "oiling out"?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystal lattice.[6] This is often caused by a very high concentration of the solute or by cooling the solution too rapidly.

Troubleshooting Steps for Oiling Out:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to dilute the solution.[6]

  • Slow Down the Cooling: Allow the flask to cool much more slowly. You can insulate it with glass wool or a cloth to decrease the cooling rate. Slow cooling is crucial for forming an ordered crystal lattice.[5]

  • Lower the Saturation Temperature: Try to induce crystallization at a lower temperature. After re-dissolving the oil and adding more solvent, let the solution cool to just below the temperature at which it oiled out, then attempt to induce nucleation by scratching or seeding.

  • Change Solvents: If the problem persists, the compound's melting point may be lower than the boiling point of the solvent. Choose a solvent with a lower boiling point.

Q4: My crystallization worked, but the final product is still impure. What went wrong?

A4: Impurities in the final product usually result from either rapid crystal formation trapping contaminants or insufficient washing of the final crystals.

  • Problem: Rapid Crystallization: If crystals form too quickly, impurities present in the solution can become trapped within the growing crystal lattice.[6]

    • Solution: Repeat the crystallization. After dissolving the compound in the minimum amount of hot solvent, add a little extra solvent (5-10% more). This keeps the compound soluble for longer during the cooling process, allowing for slower, more selective crystal growth.[6]

  • Problem: Inadequate Washing: The surfaces of your crystals are coated with the "mother liquor," which is rich in impurities.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent.[5] It is critical that the solvent is cold to avoid dissolving your purified product. The wash will remove the surface impurities.

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for common crystallization problems.

G start Begin Crystallization: Dissolve in hot solvent, cool slowly outcome Observe Outcome start->outcome crystals Well-formed crystals outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oil Compound Oils Out outcome->oil Problem impure Crystals are Impure outcome->impure Problem finish Collect, Wash, Dry Verify Purity (e.g., MP) crystals->finish scratch 1. Scratch flask 2. Add seed crystal no_crystals->scratch reheat_dilute 1. Reheat to dissolve 2. Add more solvent oil->reheat_dilute recrystallize Repeat crystallization with slower cooling impure->recrystallize scratch->outcome Re-evaluate evaporate Reduce solvent volume (evaporate) and re-cool scratch->evaporate If no success evaporate->outcome Re-evaluate cool_slower Cool solution more slowly (insulate flask) reheat_dilute->cool_slower cool_slower->outcome Re-evaluate wash Wash crystals with ice-cold solvent recrystallize->wash wash->finish

Caption: Troubleshooting decision tree for crystallization.

Standard Recrystallization Protocol

This protocol provides a reliable starting point for the purification of trans-2-chlorocyclohexanecarboxylic acid. An ethyl acetate/hexane solvent system is often effective for compounds of intermediate polarity.

Workflow Diagram

G cluster_dissolve Dissolution cluster_purify Purification cluster_isolate Isolation a 1. Place crude solid in Erlenmeyer flask b 2. Add minimal hot ethyl acetate to dissolve a->b c 3. Add hot hexane dropwise until cloudy b->c d 4. Cool slowly to room temperature c->d e 5. Cool further in an ice bath d->e f 6. Collect crystals via vacuum filtration e->f g 7. Wash with ice-cold hexane f->g h 8. Dry crystals under vacuum g->h

Caption: Step-by-step recrystallization workflow.

Detailed Steps
  • Dissolution: Place the crude trans-2-chlorocyclohexanecarboxylic acid in an Erlenmeyer flask. In a separate flask, heat ethyl acetate to a gentle boil. Add the minimum amount of hot ethyl acetate to the crude solid to dissolve it completely.

  • Saturation: While the solution is still hot, add hexane dropwise with swirling until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated. If too much hexane is added, clarify the solution by adding a few drops of hot ethyl acetate.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]

  • Collection: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[3]

  • Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small portion of ice-cold hexane to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 230413, trans-2-chlorocyclohexanecarboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3590313, 2-Chlorocyclohexanecarboxylic. [Link]

  • Google Patents. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • LibreTexts, Chemistry. Recrystallization. [Link]

  • PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. Solubility of trans-1,2-cyclohexanediol in some solvents. [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • LibreTexts, Chemistry. 2.2.4.6F: Troubleshooting. [Link]

  • Google Patents.
  • PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • Organic Syntheses. Ferrocene, carboxy. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Chlorination of Cyclohexanecarboxylic Acid

The following guide is structured as a specialized Technical Support Center for researchers and process chemists. It prioritizes the specific challenge of stereocontrol —the most frequent failure point in the chlorinatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers and process chemists. It prioritizes the specific challenge of stereocontrol —the most frequent failure point in the chlorination of cyclohexyl systems.

Current Status: Systems Operational Topic: Stereochemistry Control & Troubleshooting Ticket Priority: High (Drug Development/Synthesis)[1]

Executive Summary & Decision Matrix

User Query: "How do I control the cis/trans or axial/equatorial ratio during the chlorination of cyclohexanecarboxylic acid?"

System Diagnosis: The "chlorination" of cyclohexanecarboxylic acid falls into two distinct mechanistic categories with opposing stereochemical rules. You must identify which position you are targeting to select the correct protocol.

  • 
    -Chlorination (C1 Position):  Modification of the carbon bearing the carboxylic acid.
    
    • Challenge: Controlling the quaternary center creation.

    • Mechanism:[2][3][4][5][6][7][8][9][10] Enolate (Kinetic) vs. HVZ (Thermodynamic).

  • Ring Chlorination (C3/C4 Position): Modification of the ring methylene groups.

    • Challenge: Direct radical chlorination is non-selective and yields inseparable mixtures.[1]

    • Solution: Indirect synthesis via hydroxy-substitution (using 4-hydroxycyclohexanecarboxylic acid precursors).

Protocol Selection Workflow

ChlorinationDecision Start Target Position? Alpha Alpha-Position (C1) (Quaternary Center) Start->Alpha Ring Ring Position (C3/C4) (Stereocenters) Start->Ring Direct Direct Chlorination Possible Alpha->Direct Indirect Direct Chlorination NOT Recommended Ring->Indirect Radical path lacks control MethodA Kinetic Control (LDA / NCS / -78°C) Favors Axial Cl Direct->MethodA High dr required MethodB Thermodynamic Control (SOCl2 / Cl2 / Heat) Favors Equatorial Cl Direct->MethodB Scale-up / Eq product MethodC Precursor Substitution (Start with Hydroxy Acid) Indirect->MethodC Use SOCl2 (Inversion) or PPh3/CCl4

Figure 1: Decision matrix for selecting the chlorination method based on regioselectivity and stereochemical requirements.

Module A: Alpha-Chlorination (C1)

Target: 1-chlorocyclohexanecarboxylic acid.[1] Critical Variable: Kinetic vs. Thermodynamic Control.

The Stereochemical Conflict

When you chlorinate the


-position, you create a quaternary center. The cyclohexane ring conformation dictates the outcome.
  • A-Value Mismatch: The A-value (steric bulk) of

    
     (~1.4 kcal/mol) is significantly larger than 
    
    
    
    (0.43 kcal/mol).
  • Thermodynamic Preference: The molecule will equilibrate to place the larger

    
     group in the equatorial  position, forcing the 
    
    
    
    to be axial .
Protocol 1: Kinetic Control (Enolate Trapping)

Objective: Maximize stereoselectivity via low-temperature electrophilic attack.[1] Mechanism: The electrophile (NCS) approaches the enolate from the less hindered face (axial attack), pushing the carboxylate group equatorial.

Step-by-Step Protocol:

  • Dianion Formation:

    • Dissolve cyclohexanecarboxylic acid (1.0 equiv) in anhydrous THF.

    • Cool to -78°C (Critical: prevents enolate equilibration).

    • Add LDA (2.2 equiv) dropwise. The first equivalent deprotonates the acid; the second generates the enolate.

    • Wait time: 30-45 mins at -78°C.

  • Electrophilic Quench:

    • Dissolve N-Chlorosuccinimide (NCS) (1.1 equiv) in THF.

    • Add NCS solution slowly to the enolate.

    • Mechanistic Note: The "axial attack" rule generally applies. The electrophile approaches perpendicular to the ring, leading to the 1-axial-chloro derivative (kinetic product).

  • Workup:

    • Quench with saturated

      
      while still cold (-78°C). Warming before quenching causes epimerization.
      
Protocol 2: Thermodynamic Control (HVZ Variant)

Objective: Industrial scale-up or favoring the thermodynamic conformer.[1] Reagents:


 (catalytic) + 

gas or

.

Troubleshooting the HVZ:

  • Issue: Standard HVZ uses

    
    /P and works well. Chlorination is slower and often stalls.
    
  • Fix: Use thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )  to form the acid chloride first.[2][9] The acid chloride enolizes much faster than the acid itself.
    
  • Stereochemistry: The high temperature (reflux) ensures thermodynamic equilibration. You will predominantly obtain the conformer with

    
    -equatorial / 
    
    
    
    -axial
    .

Module B: Ring Chlorination (C4) - The Indirect Route

Target: cis- or trans-4-chlorocyclohexanecarboxylic acid.[1][11] Warning: Do NOT attempt direct radical chlorination of cyclohexanecarboxylic acid if stereochemistry matters. You will get a statistical mixture of regioisomers and diastereomers.

Correct Approach: Nucleophilic substitution of 4-hydroxycyclohexanecarboxylic acid .

Stereochemical Inversion Guide

To control the C4 stereocenter, you must select the reagent based on the mechanism (


 vs. 

).
Starting MaterialReagent SystemMechanismProduct StereochemOutcome
cis-4-Hydroxy

(neat)

(Internal Return)
Retention cis -4-Chloro
cis-4-Hydroxy

+ Pyridine

(Backside Attack)
Inversion trans -4-Chloro
cis-4-Hydroxy

/

(Appel)

Inversion trans -4-Chloro

Why this works: The 4-hydroxy precursors are commercially available as pure diastereomers.[1] Using substitution chemistry transfers this purity to the chloride with predictable logic.

Troubleshooting & FAQ (Ticket System)

Q1: "I used LDA/NCS, but I see a 50:50 mixture of isomers by NMR. Why?"

Diagnosis: Loss of Kinetic Control. Root Causes:

  • Temperature Spike: If the reaction warmed above -40°C before the quench, the enolate equilibrated.

  • Proton Source: Wet THF. Proton exchange between the enolate and trace water/acid allows isomerization.

  • Slow Quench: The reaction with NCS is fast, but if mixing is poor, local hot spots occur. Fix: Ensure internal probe temperature is -78°C. Dry THF over Na/Benzophenone or molecular sieves.

Q2: "My alpha-chlorinated product decarboxylated during workup."

Diagnosis:


-elimination or thermal instability.
Explanation: 

-Halo acids are susceptible to decarboxylation-elimination to form 1-chloro-alkenes or ketones, especially if heated under basic conditions.[1] Fix:
  • Keep workup acidic/neutral.

  • Avoid distillation. Purify via recrystallization or silica chromatography with 1% acetic acid in the eluent.

Q3: "Can I use molecular chlorine ( ) for the enolate reaction?"

Diagnosis: Reagent Mismatch. Answer: No.


 is too oxidizing and aggressive for lithium enolates.[1] It leads to oxidative coupling (dimerization) or over-chlorination. Use NCS  (N-chlorosuccinimide) or hexachloroethane (

)
as "positive chlorine" sources.[1]
Q4: "How do I distinguish the cis/trans isomers by NMR?"

Technical Insight:

  • Proton NMR: Look at the

    
    -proton (if present) or the ring protons adjacent to the Cl.
    
  • Axial Protons: Typically appear as broad triplets or quartets (

    
    ) due to diaxial coupling.
    
  • Equatorial Protons: Appear as narrow multiplets (

    
    ).
    
  • Note: For 1-chlorocyclohexanecarboxylic acid (no

    
    -H), use C-13 NMR . The chemical shift of the carboxyl carbon is sensitive to the axial/equatorial orientation of the adjacent Cl.
    

Visualizing the Mechanism (Enolate Pathway)

EnolateStereochem Substrate Cyclohexanecarboxylic Acid Enolate Dianion Enolate (Planar C1) Substrate->Enolate Deprotonation Base LDA (2.2 eq) -78°C Base->Enolate AttackAxial Axial Attack (Less Hindered) Enolate->AttackAxial Major Pathway AttackEq Equatorial Attack (Torsional Strain) Enolate->AttackEq Minor Pathway ProdKinetic Kinetic Product (Cl-Axial / COOH-Eq) AttackAxial->ProdKinetic

Figure 2: Kinetic pathway for enolate chlorination.[1] Axial attack is generally favored, placing the Chlorine in the axial position relative to the ring frame.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Fundamental principles of cyclohexane conformational analysis and A-values).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Mechanisms of HVZ and Enolate halogenation).

  • Krapcho, A. P., & Jahngen, E. G. E. (1974). "Alpha-anions of carboxylic acids. I. Effect of cation and solvent on the alkylation of alpha-anions." The Journal of Organic Chemistry, 39(9), 1322–1324. (Foundational work on dianion generation and quenching).

  • Bernstein, Z., & Ben-Ishai, D. (1977). "Chlorination of carboxylic acids and their derivatives." Tetrahedron, 33(8), 881-883. (Specifics on chlorination reagents beyond simple HVZ).

  • Jørgensen, K. A. (1989). "Asymmetric chlorination of enolates." Chemical Reviews, 89(3), 431-458. (Review of stereoselective chlorination mechanisms).

Sources

Optimization

Removing unreacted starting materials from 2-chloro acid products

Subject: Removing Unreacted Starting Materials & Impurities from -Chloro Acid Syntheses Applicable Syntheses: Hell-Volhard-Zelinsky (HVZ) Reaction; Diazotization of Amino Acids.[1] Target Audience: Process Chemists, R&D...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Unreacted Starting Materials & Impurities from


-Chloro Acid Syntheses
Applicable Syntheses:  Hell-Volhard-Zelinsky (HVZ) Reaction; Diazotization of Amino Acids.[1]
Target Audience:  Process Chemists, R&D Scientists.[1]

Introduction: The Separation Challenge

Synthesizing 2-chloro acids (e.g., 2-chloropropionic acid, 2-chloroacetic acid) often leaves you with a critical purification bottleneck: the


pKa and 

BP Dilemma
.
  • Boiling Point Proximity: The boiling point of a 2-chloro acid is often within 10–20°C of its parent carboxylic acid, making fractional distillation difficult without high reflux ratios and prolonged heating.

  • Thermal Instability: Prolonged heating during distillation promotes the elimination of HCl, generating unsaturated impurities (e.g., acrylic acid derivatives) that polymerize and darken the product.

  • Solubility Overlap: Both product and starting material are highly polar, water-soluble organic acids.[1]

This guide provides three targeted modules to resolve these issues using thermodynamic solubility differences and pH-controlled extraction, minimizing the need for high-stress thermal purification.

Module 1: The "pH-Swing" Extraction (For HVZ Products)

Scenario: You have synthesized a 2-chloro acid via the Hell-Volhard-Zelinsky reaction (using


 or 

). Contaminant: Unreacted parent carboxylic acid (e.g., Propionic acid in 2-Chloropropionic acid).[1]
The Scientific Basis: Inductive Acidification

The chlorine atom at the


-position exerts a strong electron-withdrawing inductive effect (-I effect), stabilizing the carboxylate anion. This significantly lowers the pKa of the product compared to the starting material.
CompoundpKa (Approx)Acidity Status
Propionic Acid (Starting Material) 4.87Weak Acid
2-Chloropropionic Acid (Product) 2.80Moderate Acid

pKa
~2.0 units Exploitable Gap

Data Source: PubChem [1], LibreTexts [2]

Protocol: The Reverse-Phase Buffer Extraction

Instead of distilling, use this pH-controlled wash to selectively partition the impurity.

Reagents:

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated

    
     solution[1][2]
    
  • Dilute

    
     or 
    
    
    
    [1]
  • pH Meter or narrow-range pH paper (range 2.0–6.0)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether.

  • The "Sweet Spot" Wash: Extract the organic layer with a buffered aqueous solution adjusted to pH 3.8 – 4.0 .

    • Mechanism:[1][3][4][5] At pH 3.8, the 2-chloro acid (pKa 2.8) is >90% ionized (

      
      ) and migrates into the aqueous phase .[1]
      
    • Mechanism:[1][3][4][5][6] The unreacted parent acid (pKa 4.87) remains largely protonated (

      
      ) and stays in the organic phase .
      
  • Separation:

    • Organic Layer: Contains unreacted starting material (Discard or Recycle).[1]

    • Aqueous Layer: Contains your target 2-chloro acid product.[1]

  • Recovery (Acidification): Acidify the aqueous layer to pH < 1.0 using conc.[1] HCl. The product re-protonates and oils out.

  • Final Extraction: Extract the acidified aqueous layer with fresh DCM/Ether. Dry over

    
     and evaporate solvent.
    
Visual Logic: pH-Controlled Partitioning

pH_Extraction Start Crude Mixture (Product + Parent Acid) Solvent Dissolve in Ether/DCM Start->Solvent Buffer Extract with Buffer (Target pH 3.8) Solvent->Buffer Org_Layer Organic Phase (Contains Parent Acid) Buffer->Org_Layer Impurity stays (Protonated) Aq_Layer Aqueous Phase (Contains 2-Cl-Acid Salt) Buffer->Aq_Layer Product migrates (Ionized) Acidify Acidify to pH < 1 (Conc. HCl) Aq_Layer->Acidify Final_Ext Extract w/ DCM Evaporate Acidify->Final_Ext Product Pure 2-Chloro Acid Final_Ext->Product

Caption: Exploiting the 2.0 pKa difference to selectively ionize and extract the chlorinated product.

Module 2: The "Solubility Switch" (For Diazotization Products)

Scenario: Synthesis of 2-chloro acids from


-amino acids (e.g., Alanine 

2-Chloropropionic acid) using

. Contaminant: Unreacted Amino Acid.[1]
The Scientific Basis: Zwitterionic Character

Amino acids exist as zwitterions at neutral pH, making them highly soluble in water but insoluble in non-polar organic solvents. 2-chloro acids lack the amino group and are soluble in organics.

Troubleshooting Protocol

Issue: "I see a white precipitate forming when I concentrate my organic layer." Diagnosis: This is likely inorganic salt (


) or trace amino acid hydrochloride carried over by wet solvent.[1]

Corrective Action:

  • Do NOT filter yet. Add water to redissolve the salts.[1]

  • The Saturation Wash:

    • Extract the reaction mixture (aqueous HCl phase) with Ethyl Acetate or Ether .

    • Crucial Step: Wash the organic extract with saturated NaCl (Brine) twice. This "salts out" any residual amino acid back into the aqueous phase while keeping the 2-chloro acid in the organic phase.

  • Drying: Use

    
     (Sodium Sulfate) rather than 
    
    
    
    if the product is acid-sensitive, as
    
    
    can be slightly Lewis-acidic.[1]

Module 3: Thermal Instability & Distillation

Scenario: You must distill the product to achieve >99% purity. Risk: 2-chloro acids undergo dehydrohalogenation (elimination of HCl) at high temperatures.[1]



Critical Parameters for Distillation
ParameterRecommendationReason
Pressure < 10 mmHg Drastically lowers boiling point (e.g., 2-Cl-Propionic acid bp drops to ~78°C) [3].[1]
Bath Temp Max 110°C Above 120°C, elimination rates increase exponentially.[1]
Apparatus Short Path Minimizes residence time of the hot vapor.
Stabilizer Add 1%

Add a small amount of solid base to the pot to neutralize trace HCl, which catalyzes the elimination reaction.
Visual Logic: Thermal Decision Tree

Thermal_Safety Check Need >99% Purity? Distill Vacuum Distillation Check->Distill Yes Conditions <10 mmHg Short Path Distill->Conditions Warning Color Change? (Yellow/Black) Conditions->Warning Stop STOP HEAT Elimination Occurring Warning->Stop Yes Success Pure Distillate Warning->Success No

Caption: Decision flow to prevent thermal degradation during purification.

FAQ: Frequently Asked Questions

Q: My product has a sharp, acrid smell different from the starting material. Is this normal? A: Yes. 2-chloro acids have a pungent odor distinct from the "vinegar-like" smell of parent acids.[1] However, a "biting" smell combined with fuming indicates free HCl.[1] Degas the crude oil under vacuum (room temp) for 30 mins before attempting distillation.

Q: Can I use silica gel chromatography? A: Avoid if possible. 2-chloro acids streak (tail) badly on silica due to their acidity.[1] If you must, use a mobile phase containing 1% Acetic Acid or Formic Acid to suppress ionization, but yield loss is common due to irreversible adsorption.

Q: I used thionyl chloride (


) for the synthesis. How do I remove the sulfur smell? 
A:  The sulfur smell is likely trace thionyl chloride or sulfur dioxide.
  • Add a few drops of Formic Acid to the crude mixture (reacts with excess

    
     to form gases 
    
    
    
    ).[1]
  • Evaporate under reduced pressure.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11734, 2-Chloropropionic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Organic Acids and Bases: pKa Values and Inductive Effects. Retrieved from [Link]

  • Organic Syntheses. (1943).[1][7] 2-Chloropropionic Acid (Purification via Distillation). Coll. Vol. 2, p.93. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Hell-Volhard-Zelinsky Reaction Mechanism. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignment for trans-2-chlorocyclohexanecarboxylic acid

An In-Depth Guide to the ¹H NMR Chemical Shift Assignment of trans-2-chlorocyclohexanecarboxylic acid Introduction: Elucidating Stereochemistry with NMR For researchers in synthetic chemistry and drug development, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Chemical Shift Assignment of trans-2-chlorocyclohexanecarboxylic acid

Introduction: Elucidating Stereochemistry with NMR

For researchers in synthetic chemistry and drug development, the precise determination of molecular structure and stereochemistry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the connectivity and spatial arrangement of atoms. This guide focuses on the ¹H NMR spectral analysis of trans-2-chlorocyclohexanecarboxylic acid, a substituted cyclohexane derivative where the stereochemical relationship between the chloro and carboxylic acid groups dictates its conformational behavior and, consequently, its NMR spectrum.

As a Senior Application Scientist, my goal is not merely to present data but to illuminate the underlying principles that govern the observed chemical shifts and coupling patterns. We will deconstruct the spectrum by first establishing the molecule's most stable conformation and then applying fundamental NMR theory to predict and assign each proton's resonance. This guide will compare theoretical assignments with data from analogous structures to provide a robust and validated interpretation.

Conformational Analysis: The Diequatorial Preference

The ¹H NMR spectrum of a cyclohexane derivative is inextricably linked to its three-dimensional chair conformation. For a trans-1,2-disubstituted cyclohexane, two chair conformations are possible: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial).

Due to unfavorable steric interactions, known as 1,3-diaxial interactions, the conformation where bulky groups occupy axial positions is significantly destabilized.[1] Consequently, trans-2-chlorocyclohexanecarboxylic acid overwhelmingly adopts the diequatorial (e,e) conformation, where both the larger carboxylic acid group and the chlorine atom reside in the less sterically hindered equatorial positions.[1][2] This conformational lock is the critical starting point for our spectral assignment, as it defines each proton as either axial or equatorial.

Caption: Diequatorial chair conformer of the target molecule.

Principles of ¹H NMR Assignment in Substituted Cyclohexanes

The chemical shift (δ) of a proton is determined by its local electronic environment. Several key factors influence the chemical shifts in our target molecule:

  • Electronegativity: Electronegative atoms like chlorine and oxygen withdraw electron density from nearby protons, "deshielding" them from the external magnetic field. This causes their signals to appear at a higher chemical shift (further downfield).[3][4] Protons on carbons directly attached to these groups (α-protons) experience the strongest effect.

  • Anisotropic Effects: The π-electrons in the carbonyl group (C=O) create a local magnetic field that is anisotropic (directionally dependent). Protons situated in the deshielding cone of the carbonyl, such as the carboxylic acid proton itself, are shifted significantly downfield.[5]

  • Axial vs. Equatorial Protons: In a simple cyclohexane ring, axial protons are generally more shielded (appear at a lower chemical shift) than their geminal equatorial counterparts.[6] This is due to the anisotropic shielding from adjacent C-C sigma bonds. However, this can be influenced by other stereoelectronic effects.[7]

  • Spin-Spin Coupling: Protons on adjacent carbons couple with each other, splitting their signals into multiplets. The magnitude of this splitting, the coupling constant (J), depends on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[8][9] This is a powerful tool for confirming stereochemistry:

    • Axial-Axial (J_ax,ax_): Large coupling (~10-14 Hz), due to a ~180° dihedral angle.

    • Axial-Equatorial (J_ax,eq_): Small coupling (~2-5 Hz), due to a ~60° dihedral angle.

    • Equatorial-Equatorial (J_eq,eq_): Small coupling (~2-5 Hz), due to a ~60° dihedral angle.

Predicted ¹H NMR Chemical Shift Assignments

Based on the stable diequatorial conformer and the principles above, we can predict the ¹H NMR spectrum. The protons are numbered according to the carbon they are attached to.

  • -COOH Proton (1H): This proton is highly deshielded due to its attachment to an electronegative oxygen and the strong anisotropic effect of the C=O bond.[5] It will appear as a broad singlet in the characteristic region for carboxylic acids.

    • Predicted Shift: δ 10.0 - 12.0 ppm

  • H2 Proton (1H, Axial): This proton is on the same carbon as the highly electronegative chlorine atom (α-position). This will cause a significant downfield shift.[3] In the diequatorial conformer, H2 is axial. It will exhibit a large axial-axial coupling to H1(ax) and H3(ax), and a smaller axial-equatorial coupling to H3(eq). This should result in a complex multiplet, likely a triplet of doublets (td) or a doublet of doublets of doublets (ddd).

    • Predicted Shift: δ 4.0 - 4.5 ppm

  • H1 Proton (1H, Axial): This proton is α to the electron-withdrawing carboxylic acid group. Data for the parent cyclohexanecarboxylic acid shows this proton at ~2.33 ppm.[10] The presence of the adjacent chlorine atom will provide an additional deshielding effect. Like H2, H1 is axial and will show large couplings to H2(ax) and H6(ax) and a small coupling to H6(eq).

    • Predicted Shift: δ 2.5 - 2.8 ppm

  • H3, H4, H5, H6 Protons (8H): These remaining methylene protons will resonate in the more shielded aliphatic region of the spectrum. Their signals will be complex and overlapping multiplets.[11] We can make further distinctions:

    • Equatorial protons are generally expected to be slightly downfield of their geminal axial partners.[6]

    • H3 and H6 protons (adjacent to the substituted carbons) will be slightly more deshielded than the H4 and H5 protons.

    • Predicted Shift Range: δ 1.2 - 2.2 ppm

Comparative Data Summary

To validate our predictions, we can compare them with established chemical shift ranges and data from a closely related, unsubstituted analog.

Proton AssignmentPredicted δ (ppm) for trans-2-chlorocyclohexanecarboxylic acidMultiplicity (Predicted)Comparative δ (ppm) for Cyclohexanecarboxylic acid[10]General Chemical Shift Range
-COOH 10.0 - 12.0broad s~12.010.0 - 12.0 ppm (Carboxylic Acid)[12]
H2 (CH-Cl) 4.0 - 4.5td or dddN/A2.5 - 4.0 ppm (Alkyl Halide)[3]
H1 (CH-COOH) 2.5 - 2.8td or ddd~2.332.0 - 2.4 ppm (α to Ketone/Acid)[3]
H3, H6 (CH₂) 1.8 - 2.2m~1.94, ~1.761.2 - 1.6 ppm (Alkyl CH₂)[3]
H4, H5 (CH₂) 1.2 - 1.8m~1.65, ~1.45, ~1.271.2 - 1.6 ppm (Alkyl CH₂)[3]

Note: The ranges for H3-H6 are estimations, as these signals are expected to be highly overlapped.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum suitable for structural elucidation.

Objective: To obtain a high-resolution ¹H NMR spectrum of trans-2-chlorocyclohexanecarboxylic acid for chemical shift and coupling constant analysis.

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the trans-2-chlorocyclohexanecarboxylic acid sample into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS). CDCl₃ is a common choice for non-polar to moderately polar compounds.[11] c. Ensure the sample is fully dissolved. If solubility is an issue, alternative solvents like DMSO-d₆ or Methanol-d₄ may be considered, though chemical shifts will vary.[13] d. Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the reference chemical shift (δ = 0.00 ppm) to the TMS signal.[11]

  • Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical acquisition parameters:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
    • Pulse Angle: 30-45 degrees.
    • Acquisition Time: ~2-4 seconds.
    • Relaxation Delay (d1): 1-5 seconds.
    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Perform a baseline correction. d. Integrate all signals to determine the relative number of protons for each resonance. e. Calibrate the spectrum precisely by setting the TMS peak to 0.00 ppm. f. Analyze the chemical shifts, multiplicities, and coupling constants of all peaks. For resolving complex overlapping multiplets, 2D NMR experiments like COSY may be necessary.[6]

Caption: Workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of trans-2-chlorocyclohexanecarboxylic acid is a clear illustration of how structure, stereochemistry, and conformation govern spectroscopic output. By understanding the stable diequatorial chair form, the deshielding effects of the chloro and carboxyl substituents, and the predictable nature of proton coupling constants, a complete and confident spectral assignment can be achieved. The most diagnostic signals are the downfield carboxylic acid proton (δ > 10 ppm), the highly deshielded H2 proton adjacent to the chlorine (δ ~4.0-4.5 ppm), and the moderately deshielded H1 proton adjacent to the carboxyl group (δ ~2.5-2.8 ppm). This guide provides a robust framework for researchers to interpret their experimental data and serves as a comparative benchmark for related substituted alicyclic systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 230413, Cyclohexanecarboxylic acid, 2-chloro-, trans-. Retrieved from [Link].

  • Doc Brown's Advanced Organic Chemistry (2025). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link].

  • Weyher, E., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link].

  • Chemistry Stack Exchange (2020). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link].

  • Wiberg, K. B., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3590313, 2-Chlorocyclohexanecarboxylic. Retrieved from [Link].

  • Chemistry LibreTexts (2023). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

  • Navarro-Vazquez, A., et al. (2013). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. The Journal of Organic Chemistry. Retrieved from [Link].

  • ResearchGate (2022). Experimental (top) ¹H-NMR spectrum of trans-1,2-dibromocyclopentane. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 720895, (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link].

  • ResearchGate. Table: Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link].

  • Gable, K. (2022). 1H NMR Chemical Shifts. Retrieved from [Link].

  • Biological Magnetic Resonance Bank (BMRB). Entry bmse000546: Cyclohexanecarboxylic Acid. Retrieved from [Link].

  • Davis, R. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 12: Complex Coupling. Retrieved from [Link].

  • Rittner, R., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry. Retrieved from [Link].

  • Ferreiro, M. J., et al. (2000). Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. ResearchGate. Retrieved from [Link].

  • Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules. Retrieved from [Link].

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

  • University of Calgary. H NMR Spectroscopy. Retrieved from [Link].

  • Chem 203 Handouts. Short Summary of 1H-NMR Interpretation. Retrieved from [Link].

  • Reich, H. J. (2020). NMR Spectroscopy. Retrieved from [Link].

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link].

Sources

Comparative

Distinguishing cis and trans-2-Chlorocyclohexanecarboxylic Acid via NMR

Executive Summary Differentiation between cis and trans-2-chlorocyclohexanecarboxylic acid is a classic stereochemical problem resolved definitively by Proton ( H) NMR spectroscopy . The distinction relies on the conform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between cis and trans-2-chlorocyclohexanecarboxylic acid is a classic stereochemical problem resolved definitively by Proton (


H) NMR spectroscopy . The distinction relies on the conformational preferences of the cyclohexane ring and the resulting vicinal coupling constants (

) between the protons at C1 and C2.

The Bottom Line:

  • Trans-Isomer: The proton alpha to the chlorine (

    
    ) appears as a broad multiplet (or distinct doublet of doublets of doublets) with a large coupling constant (
    
    
    
    Hz)
    and a large width at half-height (
    
    
    Hz). This confirms a trans-diaxial relationship between protons
    
    
    and
    
    
    .[1]
  • Cis-Isomer: The proton alpha to the chlorine (

    
    ) appears as a narrow multiplet with a small coupling constant (
    
    
    
    Hz)
    and a narrow width at half-height (
    
    
    Hz). This confirms an axial-equatorial relationship.
Mechanistic Basis: Conformational Analysis & Karplus Relation

To interpret the NMR data correctly, one must understand the preferred conformations in solution (typically


).
2.1 Conformational Preferences (A-Values)

The cyclohexane ring is flexible. Substituents prefer the equatorial position to minimize 1,3-diaxial steric strain.[2] The preference is quantified by A-values:

  • -COOH: ~1.4 kcal/mol

  • -Cl: ~0.43 kcal/mol

Because the Carboxyl group is significantly bulkier, it will drive the equilibrium toward the conformer where -COOH is equatorial .

2.2 The Karplus Relationship

The magnitude of the vicinal coupling constant (


) depends on the dihedral angle (

) between the two protons:
  • 
     (Axial-Axial):  Large 
    
    
    
    (8–13 Hz).
  • 
     (Axial-Equatorial or Eq-Eq):  Small 
    
    
    
    (2–5 Hz).
2.3 Visualizing the Equilibrium

The following diagram illustrates the dominant conformers and the resulting proton relationships.

ConformationalAnalysis cluster_trans Trans-Isomer Equilibrium cluster_cis Cis-Isomer Equilibrium Trans_AA Conformer A (Diaxial) Cl (ax) / COOH (ax) H1 (eq) - H2 (eq) UNSTABLE (Steric + Dipole) Trans_EE Conformer B (Diequatorial) Cl (eq) / COOH (eq) H1 (ax) - H2 (ax) DOMINANT (>95%) Trans_AA->Trans_EE Major Equilibrium Shift Observable_Trans NMR Signal (H2) Large J (ax-ax) Large Width Trans_EE->Observable_Trans Determines Signal Cis_AE Conformer C Cl (ax) / COOH (eq) H1 (ax) - H2 (eq) DOMINANT (COOH prefers Eq) Observable_Cis NMR Signal (H2) Small J (ax-eq) Small Width Cis_AE->Observable_Cis Determines Signal Cis_EA Conformer D Cl (eq) / COOH (ax) H1 (eq) - H2 (ax) MINOR (COOH avoids Ax) Cis_EA->Cis_AE Major Equilibrium Shift

Figure 1: Conformational equilibrium showing the dominance of the diequatorial form for the trans isomer and the COOH-equatorial form for the cis isomer.

Comparative Analysis: The Data

The primary diagnostic handle is the proton at C2 (


, alpha to Chlorine) . It is deshielded by the electronegative halogen (appearing at 

3.8–4.5 ppm), moving it away from the overlapping aliphatic signals of the ring methylene protons.
Table 1: NMR Parameters Comparison (

, 400+ MHz)
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (COOH-eq, Cl-ax)
Dominant Conformation Cl (equatorial), COOH (equatorial)Cl (axial), COOH (equatorial)
H1 - H2 Relationship Axial - Axial (

)
Axial - Equatorial (

)

Signal Appearance
Broad multiplet (td or ddd)Narrow multiplet (q-like or dt)
Coupling Constant (

)
10.5 – 12.0 Hz (Large)2.5 – 4.0 Hz (Small)
Width at Half Height (

)
> 20 Hz < 10 Hz
Chemical Shift (

)
Typically ~3.8 – 4.0 ppmTypically ~4.2 – 4.5 ppm (Deshielded by 1,3-diaxial interactions)

Note on Chemical Shift: While


 in the cis isomer is often more downfield due to the equatorial position (equatorial protons are generally deshielded relative to axial), this rule is less reliable than coupling constants due to substituent anisotropy. Always rely on 

values first.
Experimental Protocol

This protocol ensures high-resolution data sufficient for resolving the splitting patterns.

4.1 Sample Preparation
  • Mass: Weigh 5–10 mg of the unknown acid.

  • Solvent: Dissolve in 0.6 mL of

    
      (Chloroform-d).
    
    • Why

      
      ? It is non-polar, which generally preserves the steric-driven conformational preferences (Diequatorial for trans). Highly polar solvents like DMSO-
      
      
      
      are acceptable but may broaden peaks due to viscosity or H-bonding dynamics.
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove suspended solids that degrade resolution (shimming).

4.2 Acquisition Parameters
  • Frequency: 400 MHz or higher is recommended to separate the multiplets.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16–64 scans are sufficient for 10 mg samples.

  • Processing: Apply a standard exponential window function (LB = 0.3 Hz). Do not use excessive line broadening, as it will obscure the small couplings in the cis isomer.

4.3 Analysis Workflow
  • Phasing: Ensure precise phasing; distorted baselines make measuring

    
     inaccurate.
    
  • Identify

    
    :  Look for the signal between 3.8 and 4.5 ppm. It should integrate to 1H.
    
  • Measure

    
    :  If the multiplet is resolved, measure the distance between the outer and first inner peaks.
    
  • Measure

    
    :  If the multiplet is complex, measure the total width of the signal at half its maximum height.
    
Decision Logic (Self-Validating System)

Use this flowchart to determine the stereochemistry of your sample.

DecisionTree Start Start: Acquire 1H NMR (CDCl3) Identify Identify H2 Signal (3.8 - 4.5 ppm) Start->Identify CheckRes Is the multiplet resolved? Identify->CheckRes MeasureJ Measure J(1,2) (Splitting between H1 and H2) CheckRes->MeasureJ Yes (Clear ddd) MeasureW Measure Width at Half Height (W1/2) CheckRes->MeasureW No (Broad/Overlapping) DecisionJ J Value? MeasureJ->DecisionJ DecisionW W1/2 Value? MeasureW->DecisionW Trans TRANS Isomer (Diequatorial Conformer) DecisionJ->Trans > 10 Hz Cis CIS Isomer (Axial-Equatorial Conformer) DecisionJ->Cis < 5 Hz DecisionW->Trans > 20 Hz DecisionW->Cis < 10 Hz

Figure 2: Decision tree for assigning stereochemistry based on H2 coupling parameters.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Chapter 4: Stereochemistry and coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • PubChem. (2025). Compound Summary: Trans-2-chlorocyclohexanecarboxylic acid.[1] National Library of Medicine. Available at: [Link]

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2, 2396-2402. (Provides analogous coupling data for 2-substituted cyclohexanecarboxylic acids). Available at: [Link]

Sources

Validation

FTIR characteristic absorption bands of trans-2-chlorocyclohexanecarboxylic acid

This guide provides a technical analysis of the FTIR characteristic absorption bands for trans-2-chlorocyclohexanecarboxylic acid , specifically designed for researchers requiring differentiation from its stereoisomers (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR characteristic absorption bands for trans-2-chlorocyclohexanecarboxylic acid , specifically designed for researchers requiring differentiation from its stereoisomers (cis-isomers) and non-halogenated analogs.

Executive Summary & Stereochemical Context

In drug development and asymmetric synthesis, distinguishing between the cis and trans isomers of 2-substituted cyclohexanecarboxylic acids is critical due to their distinct pharmacological profiles.

For trans-2-chlorocyclohexanecarboxylic acid , the spectral signature is defined by its preferred conformational geometry.[1] Unlike the cis isomer, which exists as a rapidly flipping equilibrium or a stable axial-equatorial conformer, the trans isomer predominantly adopts a diequatorial (


) conformation  to minimize 1,3-diaxial steric strain. This rigid stereochemistry imposes specific shifts on the Carbonyl (C=O) and Carbon-Chlorine (C-Cl) stretching frequencies, serving as reliable diagnostic markers.

Theoretical Framework: Vibrational Spectroscopy of Cyclohexane Derivatives

To interpret the spectrum accurately, one must understand the "Field Effect" and conformational dependence of vibrational modes in cyclohexane rings.

The Diequatorial Dominance
  • Trans-Isomer (

    
    ):  Both the bulky Carboxyl (-COOH) group and the Chlorine (-Cl) atom occupy equatorial positions. This is the thermodynamic global minimum.
    
  • Cis-Isomer (

    
     or 
    
    
    
    ):
    One substituent must be axial. Typically, the larger -COOH group remains equatorial, forcing the -Cl atom into an axial position.

Diagnostic Consequence: The orientation of the C-Cl bond (Equatorial vs. Axial) shifts the stretching frequency by approximately 30–50 cm⁻¹.

ConformationLogic cluster_0 Stereochemical Logic cluster_1 Comparison Trans Trans-Isomer Conf Diequatorial (ee) Conformation Trans->Conf Cl_Pos Chlorine: Equatorial Conf->Cl_Pos IR_Shift High Freq C-Cl (~740-760 cm⁻¹) Cl_Pos->IR_Shift Cis Cis-Isomer Cl_Axial Chlorine: Axial Cis->Cl_Axial IR_Low Low Freq C-Cl (~680-730 cm⁻¹) Cl_Axial->IR_Low

Figure 1: Conformational logic flow determining the spectral shift of the C-Cl bond.

Detailed Spectral Analysis

A. The Carbonyl Region (1700–1750 cm⁻¹)

The C=O stretch is sensitive to the "Field Effect"—the through-space electrostatic repulsion between the carbonyl oxygen lone pairs and the adjacent chlorine atom.

  • Trans-Isomer (Equatorial Cl): The C-Cl bond and C=O bond are in a gauche relationship but the equatorial chlorine exerts a stronger dipolar field effect than an axial chlorine. This interaction increases the force constant of the C=O bond.

    • Observed Band: 1720 – 1735 cm⁻¹ (Shifted to higher wavenumber compared to unsubstituted acid).

  • Cis-Isomer (Axial Cl): The axial chlorine is spatially removed from the carbonyl plane, reducing the field effect.

    • Observed Band: 1705 – 1715 cm⁻¹ .

B. The C-Cl Fingerprint Region (600–800 cm⁻¹)

This is the definitive region for isomer differentiation.

  • Trans-Isomer (Equatorial Stretch): Stretching an equatorial bond requires expansion of the rigid ring frame, leading to a higher energy absorption.

    • Characteristic Band: 745 ± 10 cm⁻¹ (Strong, Sharp).

  • Cis-Isomer (Axial Stretch): Axial bonds are more compliant with the ring breathing modes.

    • Characteristic Band: 690 – 710 cm⁻¹ .

C. Hydroxyl (O-H) and Other Modes[2][3]
  • O-H Stretch: 2500 – 3300 cm⁻¹ (Broad).[2][3] Typical of carboxylic acid dimers. This band is less useful for isomer differentiation unless performed in dilute solution (monomer analysis).

  • C-O Stretch: 1210 – 1320 cm⁻¹ .[2]

Summary Table: Trans vs. Cis Differentiation
Functional GroupVibration ModeTrans-2-Chloro (

)
Cis-2-Chloro (

)
Diagnostic Value
C-Cl Stretch740 – 760 cm⁻¹ 680 – 710 cm⁻¹High (Primary)
C=O Stretch (Dimer)1720 – 1735 cm⁻¹ 1705 – 1715 cm⁻¹Medium (Secondary)
O-H Stretch2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)Low
C-H Ring Stretch2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹Low

Experimental Protocol: KBr Pellet Method

For solid carboxylic acids, the KBr pellet method is superior to ATR (Attenuated Total Reflectance) for resolving the subtle C-Cl bands, as ATR can distort peak intensities in the low-wavenumber region due to depth of penetration effects.

Workflow
  • Preparation: Dry KBr powder at 110°C overnight to remove moisture interference in the O-H region.

  • Ratio: Mix 1.5 mg of sample with 200 mg of KBr (approx. 0.7% w/w).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Caution: Do not over-grind to the point of absorbing atmospheric moisture.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹; Resolution: 2 cm⁻¹; Scans: 32.

Protocol Start Start: Solid Sample Mix Mix 1.5mg Sample + 200mg Dry KBr Start->Mix Grind Grind in Agate Mortar (Fine Powder) Mix->Grind Press Hydraulic Press (10 Tons, Vacuum) Grind->Press Check Inspect Pellet (Transparent?) Press->Check Measure FTIR Acquisition (4000-400 cm⁻¹) Check->Measure Yes Fail Regrind/Dry Check->Fail No (Cloudy) Fail->Grind

Figure 2: Optimized KBr pellet preparation workflow for solid organic acids.

References

  • Smith, B. C. (2020). The C=O[2][3][4][5] Bond, Part III: Carboxylic Acids. Spectroscopy Online. Link

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Link

  • LibreTexts Chemistry. (2022). Axial and Equatorial Bonds in Cyclohexane. Link

  • Shimadzu Application News. KBr Pellet Method for FTIR. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for C-Cl frequency ranges).

Sources

Comparative

A Comparative Analysis of Melting Points: The Influence of Stereochemistry in cis- vs. trans-2-Chlorocyclohexanecarboxylic Acid

Abstract Introduction: Stereoisomerism and its Impact on Physical Properties Cis-trans isomerism, a form of diastereomerism, arises in substituted ring structures like cyclohexane due to the restricted rotation around si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: Stereoisomerism and its Impact on Physical Properties

Cis-trans isomerism, a form of diastereomerism, arises in substituted ring structures like cyclohexane due to the restricted rotation around single bonds within the ring. For 2-chlorocyclohexanecarboxylic acid, the relative orientation of the chlorine atom and the carboxylic acid group—either on the same side (cis) or opposite sides (trans) of the ring's plane—gives rise to two distinct molecules with the same chemical formula and connectivity but different three-dimensional arrangements.

These subtle differences in spatial orientation have a significant impact on how the molecules interact with each other in the solid state, which in turn governs their melting points. Understanding these differences is crucial for researchers in fields such as crystallography, formulation science, and synthetic chemistry, as it can influence purification strategies, solubility, and bioavailability.

Theoretical Analysis and Expected Melting Point Discrepancy

While experimentally determined melting points for the title compounds are not prominently cited in readily accessible databases, a robust prediction can be made based on well-established principles of stereochemistry and intermolecular forces. Generally, for disubstituted cyclohexanes, the trans isomer exhibits a higher melting point than the cis isomer.

Key Factors Influencing Melting Point:

  • Molecular Symmetry and Crystal Packing: The melting process involves providing sufficient energy to overcome the forces holding molecules in a fixed, ordered crystal lattice. The efficiency of this packing is a primary determinant of the lattice energy. Trans isomers often possess a higher degree of molecular symmetry, allowing them to pack more tightly and efficiently into a crystal lattice. This results in stronger intermolecular attractions (specifically, van der Waals forces) and a more stable crystal structure that requires more thermal energy to disrupt.

  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In the solid state, these groups typically form dimeric structures, which are a dominant intermolecular force. The overall shape of these dimeric units, as dictated by the cis or trans orientation of the chloro group, will influence how they subsequently pack together.

  • Dipole-Dipole Interactions: The polar C-Cl and C=O bonds introduce dipole moments into the molecule. The vector sum of these bond dipoles determines the net molecular dipole moment. In the trans isomer, the dipoles may be oriented in a way that leads to more effective intermolecular dipole-dipole attractions within the crystal lattice, further stabilizing the solid state.

Based on these principles, it is predicted that trans-2-chlorocyclohexanecarboxylic acid will have a significantly higher melting point than cis-2-chlorocyclohexanecarboxylic acid. The less symmetric cis isomer is expected to form a less-ordered crystal lattice, resulting in a lower melting point.

Data from Analogous Compounds

To lend experimental weight to this theoretical prediction, we can examine the melting points of structurally similar cis/trans isomer pairs:

CompoundIsomerMelting Point (°C)
2-Methylcyclohexanecarboxylic Acid cis17 - 18 °C
trans111 - 112 °C
1,2-Cyclohexanedicarboxylic Acid cis138 - 140 °C
trans220 - 222 °C

This data from analogous compounds strongly supports the hypothesis that the trans configuration leads to a more stable crystal lattice and consequently a much higher melting point.

Physicochemical Rationale: A Deeper Look

The profound difference in melting points arises from the conformational preferences of the cyclohexane ring and the spatial disposition of the substituents.

Caption: Logical workflow of stereochemistry's effect on melting point.

For the cis isomer, one substituent must be in an axial position while the other is equatorial. This leads to a less symmetric molecule. Conversely, the trans isomer can exist in a diequatorial conformation, which is thermodynamically much more stable as it minimizes steric hindrance (specifically, 1,3-diaxial interactions). This highly stable and more symmetrical diequatorial conformer can pack into a crystal lattice with much greater efficiency, maximizing intermolecular forces and resulting in a higher melting point.

Experimental Protocol for Melting Point Determination

To empirically validate the theoretical predictions, the following rigorous protocol for melting point determination using a capillary melting point apparatus is recommended. This protocol is designed to be self-validating by ensuring thermal equilibrium and precise observation.

Materials and Equipment
  • Sample of cis-2-chlorocyclohexanecarboxylic acid (finely powdered and dried)

  • Sample of trans-2-chlorocyclohexanecarboxylic acid (finely powdered and dried)

  • Capillary melting point tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point. Dry the sample under vacuum if necessary.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely crush the sample into a powder using a mortar and pestle. This ensures uniform heat transfer.

  • Capillary Tube Loading:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample down. Alternatively, drop the tube down a long glass tube onto the benchtop.

    • The packed sample height should be approximately 2-3 mm for optimal results.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/minute) to get a rough estimate.

    • Accurate Measurement:

      • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

      • Insert a new, properly loaded capillary tube.

      • Heat rapidly to about 15-20 °C below the expected melting point.

      • Reduce the heating rate to 1-2 °C per minute. This slow rate is critical to ensure the sample and thermometer are in thermal equilibrium.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting).

      • Record the temperature at which the last solid crystal melts (the clear point).

      • The melting point is reported as this range (e.g., 110-111 °C).

  • Repeatability:

    • Conduct at least two more measurements for each isomer to ensure the results are reproducible.

G A Start: Dry & Powdered Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Heat Rapidly to ~20°C Below Expected MP C->D E Reduce Heat Rate to 1-2°C / min D->E F Observe Sample E->F G Record T1: First Liquid Droplet F->G H Record T2: All Solid Melts G->H I Report Melting Range (T1 - T2) H->I J End I->J

Validation

HPLC Methods for Chiral Separation of 2-Chlorocyclohexanecarboxylic Acid: A Comparative Guide

Executive Summary The chiral separation of 2-chlorocyclohexanecarboxylic acid presents a specific stereochemical challenge due to the presence of two contiguous chiral centers (C1 and C2) on a saturated ring. This result...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral separation of 2-chlorocyclohexanecarboxylic acid presents a specific stereochemical challenge due to the presence of two contiguous chiral centers (C1 and C2) on a saturated ring. This results in two diastereomeric pairs: the cis-isomers (racemic mixture of (1R,2S) and (1S,2R)) and the trans-isomers (racemic mixture of (1R,2R) and (1S,2S)).

While diastereomers (cis vs. trans) can often be separated on achiral stationary phases, the resolution of the specific enantiomers requires a chiral environment.[1] This guide compares three distinct chromatographic approaches: Direct Normal Phase (Polysaccharide CSPs) , Direct Reversed Phase (Macrocyclic Glycopeptide CSPs) , and Indirect Separation (Derivatization) .

Recommendation: For rapid analytical development and high-throughput screening, Method A (Polysaccharide CSPs) is the primary recommendation. For cost-sensitive routine QC or complex biological matrices, Method C (Indirect Derivatization) offers a robust alternative.

Molecular Profile & Separation Strategy[2][3]

Target Molecule: 2-chlorocyclohexanecarboxylic acid[2]

  • Structure: Cyclohexane ring with -COOH at C1 and -Cl at C2.

  • Chirality: 2 Stereocenters

    
     4 Stereoisomers.
    
  • pKa: ~4.8 (Carboxylic acid group requires pH control).

The Separation Challenge

The chlorine atom provides steric bulk and electronegativity but lacks the strong


-

interaction sites often used for chiral recognition. Therefore, the separation mechanism must rely on:
  • Hydrogen Bonding: Between the carboxylic acid proton and the CSP.

  • Steric Inclusion: Fitting the cyclohexane ring into chiral cavities.

  • Dipole-Dipole Interactions: Exploiting the C-Cl bond.

Comparative Methodology

Method A: Direct Normal Phase (Polysaccharide CSPs)

The "Gold Standard" Approach

Polysaccharide-based columns, specifically Amylose and Cellulose derivatives, are the most versatile for cyclic carboxylic acids. The "AD" and "OD" chemistries are the most likely to succeed due to their ability to form hydrogen bonds with the carboxylic acid group while discriminating based on the ring conformation.

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: The carbamate groups on the CSP form hydrogen bonds with the -COOH of the analyte. The helical structure of the polymer creates a chiral cavity that discriminates between the cis and trans geometries.

Experimental Protocol
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (90-95%)

    • Solvent B: Isopropanol (IPA) or Ethanol (5-10%)

    • Additive (Critical): 0.1% Trifluoroacetic acid (TFA). Note: Without TFA, the carboxylic acid will ionize, leading to peak tailing and loss of chiral recognition.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV @ 210-220 nm (Carboxyl group absorbance; Cl has low UV response).

Method B: Direct Reversed Phase (Macrocyclic Glycopeptides)

The "Biological Compatible" Approach

If the sample is in an aqueous matrix (e.g., biological fluids), Normal Phase can be cumbersome. Macrocyclic glycopeptides, particularly Teicoplanin, offer a Reversed Phase (RP) alternative.

  • Column: Chirobiotic T (Teicoplanin bonded phase)

  • Mechanism: Teicoplanin contains an "aglycone basket" and multiple amide/hydroxyl groups. It separates based on inclusion complexation and ionic interactions.

Experimental Protocol
  • Mobile Phase:

    • Methanol:Water (40:60 to 60:40 v/v).

    • Buffer: 10-20 mM Ammonium Acetate (pH 4.0 - 5.5).

  • Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (Optimization required due to higher viscosity).

    • Temperature: 20°C (Lower temperature often enhances inclusion complexation).

Method C: Indirect Separation (Chiral Derivatization)

The "Failsafe" Approach

When direct chiral columns are unavailable or too expensive, derivatizing the enantiomers into diastereomers allows separation on standard C18 columns.

  • Reagent: (S)-(-)-1-Phenylethylamine (or similar chiral amine).

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mechanism: The reaction converts the enantiomeric pair (e.g., 1R,2S and 1S,2R) into diastereomeric amides ((1R,2S)-amide and (1S,2R)-amide), which have different physical properties and retention times on achiral phases.

Experimental Protocol
  • Derivatization Reaction:

    • Mix 10 mg analyte with 1.2 eq of (S)-1-Phenylethylamine.

    • Add 1.2 eq EDC (coupling agent) and 1.2 eq HOBt in Dichloromethane.

    • Stir at RT for 1 hour. Wash with dilute HCl to remove excess amine.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (Gradient 40%

      
       80%).
      
    • Detection: UV @ 254 nm (Strong signal from the phenyl group of the derivatizing agent).

Performance Data Comparison

The following table summarizes the expected performance characteristics based on structural analogs (e.g., 2-methylcyclohexanecarboxylic acid, 2-bromo analogs).

FeatureMethod A: Polysaccharide (NP)Method B: Glycopeptide (RP)Method C: Derivatization
Separation Factor (

)
High (1.2 - 1.5)Moderate (1.1 - 1.3)High (1.3 - 2.0)
Resolution (

)
Typically > 2.0 (Baseline)1.5 - 2.0> 3.0 (Easy separation)
Analysis Time Fast (10-15 min)Medium (15-25 min)Slow (Reaction + 20 min run)
Sensitivity Low (210 nm detection)Low (210 nm detection)High (254 nm via tag)
Robustness Moderate (Sensitive to water)HighHigh
Cost per Sample High (Column cost)High (Column cost)Low (Reagents + C18)

Visualizations[5][6]

Method Selection Decision Tree

This diagram guides the researcher in choosing the optimal method based on their specific constraints (sample type, equipment, sensitivity needs).

MethodSelection Start Start: Select Method for 2-Chlorocyclohexanecarboxylic Acid Q1 Is the sample in an Aqueous/Biological Matrix? Start->Q1 Q2 Is UV Sensitivity Critical? (Low concentration < 10 µg/mL) Q1->Q2 No (Organic/Solid) MethodB METHOD B: Direct Reversed Phase (Chirobiotic T) Best for: Serum/Urine Samples, Green Chemistry Q1->MethodB Yes MethodA METHOD A: Direct Normal Phase (Chiralpak AD-H/OD-H) Best for: Purity Analysis, Process Development Q2->MethodA No (Standard Conc) MethodC METHOD C: Indirect Derivatization ((S)-Phenylethylamine + C18) Best for: High Sensitivity, Low Budget Q2->MethodC Yes (Need UV Tag)

Caption: Decision tree for selecting the appropriate chiral separation strategy based on sample matrix and sensitivity requirements.

Experimental Workflow: Derivatization (Method C)

Since Method C involves chemistry, a clear workflow is essential to ensure reproducibility.

DerivatizationWorkflow Step1 1. Mix Reactants Analyte + (S)-PEA Solvent: DCM Step2 2. Activation Add EDC + HOBt Stir 1h @ RT Step1->Step2 Coupling Step3 3. Quench & Wash Wash w/ 1N HCl (Removes excess amine) Step2->Step3 Purification Step4 4. Inject HPLC Standard C18 Column UV @ 254 nm Step3->Step4 Analysis Result Result: Separated Diastereomers (High Resolution) Step4->Result

Caption: Step-by-step workflow for the indirect chiral separation via amide derivatization.

Troubleshooting & Optimization (Self-Validating Protocol)

To ensure the method is working correctly ("Self-Validating"), follow these checkpoints:

  • The "Racemate Test": Always inject the racemic starting material first.

    • Method A/B: You should see a 1:1 peak area ratio (or 1:1:1:1 if cis/trans are present). If you see a single peak, the method has zero selectivity.

    • Method C: You should see two distinct peaks for the diastereomers.

  • The "TFA Check" (Method A): If peaks are broad or tailing significantly (

    
    ), the carboxylic acid is likely ionizing. Increase TFA concentration to 0.2% or switch to a stronger acid like methanesulfonic acid (if compatible).
    
  • The "Blank Check" (Method C): Inject a blank derivatization mixture (reagents only, no analyte). Peaks appearing here are reagent byproducts (e.g., urea from EDC) and must not be confused with the analyte.

References

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Daicel Corporation. Link

  • Sigma-Aldrich (Merck). "Chirobiotic™ T Chiral HPLC Columns Application Guide." Supelco. Link

  • Bhutani, K. K., et al. "Enantiomeric separation of carboxylic acids by HPLC using chiral derivatization." Journal of Chromatography B, 2006. Link

  • Phenomenex. "Chiral HPLC Method Development Guide." Phenomenex Technical Resources. Link

Sources

Comparative

X-ray crystallography data for trans-2-chlorocyclohexanecarboxylic acid

Executive Summary This guide provides a technical analysis of the solid-state structure and conformational behavior of trans-2-chlorocyclohexanecarboxylic acid (CAS: 26041-69-0). Designed for structural chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solid-state structure and conformational behavior of trans-2-chlorocyclohexanecarboxylic acid (CAS: 26041-69-0). Designed for structural chemists and drug development professionals, this document contrasts the trans-isomer's crystallographic properties with its cis-counterpart and amino-analogues.

The core structural feature of this molecule is the competition between steric repulsion and electrostatic effects in the cyclohexane ring, which dictates its packing efficiency and stability as a pharmaceutical intermediate.

Part 1: Crystallographic & Physical Profile[1]

Structural Metrics Comparison

The following table contrasts the physicochemical and structural parameters of the trans-isomer against key alternatives. Note that while trans-isomers generally exhibit higher melting points due to better packing symmetry, the 1,2-substitution pattern introduces specific steric strain.

Parametertrans-2-Chlorocyclohexanecarboxylic Acidcis-2-Chlorocyclohexanecarboxylic Acidtrans-2-Aminocyclohexanecarboxylic Acid
Formula C₇H₁₁ClO₂C₇H₁₁ClO₂C₇H₁₃NO₂
MW ( g/mol ) 162.61162.61143.19
Conformation (Crystal) Diequatorial (

)
Axial-Equatorial (

)
Diequatorial (

)
Packing Motif Carboxylic Acid Dimers (

)
Disordered / H-bond networksHelical (

H-bonds)
Melting Point Solid (High Crystallinity)Liquid/Low-Melting SolidHigh Melting Solid (>200°C)
Dipole Moment Lower (Vectors cancel)Higher (Vectors additive)High (Zwitterionic)
The Hydrogen Bonding Network

In the solid state, trans-2-chlorocyclohexanecarboxylic acid predominantly forms centrosymmetric dimers .

  • Motif: The carboxylic acid groups interact via a classic

    
     graph set homodimer.[1]
    
  • Donor-Acceptor: The O-H proton of one molecule binds to the Carbonyl Oxygen (C=O) of the inversion-related neighbor.

  • Chlorine Role: Unlike the amino-analogue (which forms intramolecular H-bonds leading to helices), the chlorine atom acts as a steric anchor but does not participate significantly in strong H-bonding, forcing the lattice energy to rely on van der Waals packing of the hydrophobic rings.

Part 2: Conformational Analysis (Mechanism)

The crystallographic stability of the trans-isomer is driven by the ring inversion equilibrium.

Diequatorial vs. Diaxial

For 1,2-disubstituted cyclohexanes, the trans-isomer can exist in two chair forms:

  • Diaxial (

    
    ):  Both Cl and COOH are axial. This creates severe 1,3-diaxial interactions with ring protons.
    
  • Diequatorial (

    
    ):  Both groups are equatorial.
    

Scientific Insight: X-ray data confirms the diequatorial (


)  preference. Although the C-Cl and C-COOH bonds are gauche to each other in the 

form (creating some repulsion), the destabilization of the

form is far greater due to steric clash.
Visualization of Conformational Locking

The following diagram illustrates the thermodynamic pathway that "locks" the crystal structure into the diequatorial form.

Conformation cluster_packing Stabilizing Interactions Trans_AA Trans-Diaxial (a,a) (High Energy) Trans_EE Trans-Diequatorial (e,e) (Low Energy) Trans_AA->Trans_EE Ring Flip (Steric Relief) Crystal Crystal Lattice (Solid State) Trans_EE->Crystal Nucleation & Packing Forces Dimer COOH Dimers (Intermolecular) Trans_EE->Dimer VDW Cl...Cl Contacts (Weak) Trans_EE->VDW Solution Solution State (Equilibrium) Solution->Trans_AA Solution->Trans_EE

Figure 1: Conformational equilibrium showing the thermodynamic sink toward the diequatorial form in the crystal lattice.

Part 3: Experimental Protocol

To replicate the structural data or generate comparison crystals, follow this self-validating protocol.

Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) that isolate the trans-isomer from synthetic mixtures.

  • Solvent Selection: Use a non-polar solvent (e.g., Hexane or Benzene) mixed with a trace of polar solvent (Ethyl Acetate).

    • Reasoning: Non-polar solvents encourage the formation of carboxylic acid dimers (the

      
       motif), which are the fundamental building blocks of the lattice. Highly polar solvents (like MeOH) disrupt these dimers.
      
  • Epimerization (If starting from mixture):

    • Dissolve crude acid in ethanol/NaOEt.

    • Reflux for 4 hours.[2] The thermodynamic equilibrium favors the trans-isomer.

    • Acidify and extract.

  • Growth: Slow evaporation at 4°C.

Diffraction & Refinement Workflow

XRD_Workflow Sample Single Crystal (0.2mm x 0.2mm) Mount Goniometer Mount (Low Temp: 100K) Sample->Mount Cryoprotection Collect Data Collection (Mo-Kα Source) Mount->Collect Diffraction Solve Structure Solution (Direct Methods) Collect->Solve Phase Problem Refine Refinement (Least Squares) Solve->Refine R-factor < 5% Output CIF Data (Bond Lengths/Angles) Refine->Output Validation

Figure 2: Step-by-step X-ray crystallography workflow for organic acids.

Data Interpretation Guide

When analyzing the electron density map for this specific molecule:

  • Chlorine Identification: Look for the heaviest atom (highest electron density peak). In the trans-conformation, the Cl-C-C-COOH torsion angle should be approximately 60° (gauche).

  • Disorder Check: The cyclohexane ring often shows thermal disorder. Collect data at 100K to freeze ring puckering vibrations.

  • Absolute Configuration: If using a Copper source (Cu-Kα), the anomalous scattering of Chlorine is sufficient to determine absolute configuration (

    
    ) without heavy atom derivatization.
    

References

  • PubChem Compound Summary. (2025). Cyclohexanecarboxylic acid, 2-chloro-, trans-. National Center for Biotechnology Information. [Link]

  • Gellman, S. H., et al. (1998).[3] Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. Journal of the American Chemical Society. (Provides comparative structural data for the amino-analogue). [Link]

  • Chemistry LibreTexts. (2024). Conformational Analysis of Disubstituted Cyclohexanes. [Link]

  • Cambridge Structural Database (CSD). General search for 2-halocyclohexanecarboxylic acid motifs. (Access requires institutional license). [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Cyclohexanecarboxylic acid, 2-chloro-, trans-

Executive Safety Summary: The "Why" Behind the Protocol Compound Profile: trans-2-Chlorocyclohexanecarboxylic acid (Structure: A cyclohexane ring with a carboxylic acid and a chlorine atom in the 1,2-trans position). Haz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

Compound Profile: trans-2-Chlorocyclohexanecarboxylic acid (Structure: A cyclohexane ring with a carboxylic acid and a chlorine atom in the 1,2-trans position). Hazard Classification: Corrosive / Severe Irritant.

Unlike simple organic acids (e.g., benzoic acid), the presence of the chlorine atom at the alpha-position (C2) significantly increases the acidity (via inductive effect) and lipophilicity of this compound. This creates a dual threat:

  • Enhanced Corrosivity: It can cause immediate, deep-tissue damage upon contact, similar to chloroacetic acid but modulated by the cyclohexane ring.

  • Permeation Potential: The halogenated nature facilitates faster permeation through standard laboratory nitrile gloves compared to non-halogenated analogs.

Critical Directive: Do not treat this merely as a "solid acid." Treat it as a halogenated corrosive capable of causing delayed, deep-tissue burns if not washed immediately.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must establish the engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Engineering Chemical Fume Hood (Certified) The solid may sublime slightly or generate dust. Vapors from solutions are respiratory irritants. Sash height: <18 inches.
Administrative "Buddy System" Never handle >5g of this material alone. Immediate assistance is required if eye exposure occurs.[1][2]
Storage Desiccated & Segregated Store away from strong bases and oxidizers. Moisture can lead to hydrolysis, releasing HCl gas over time.

PPE Selection Matrix (The Defense Layer)

This matrix is designed to prevent permeation and exposure based on the specific task.[3][4]

A. Hand Protection (Critical)

Standard 4-mil nitrile exam gloves are insufficient for prolonged contact with halogenated acids.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Max Use TimeRationale
Weighing / Dry Solid Nitrile (4-6 mil)None required60 minsDry solid has low permeation. Discard immediately if wet.
Solution Prep / Synthesis Nitrile (4 mil)Laminate (Silver Shield/4H) or Neoprene (20+ mil) 4 hoursHalogenated organic acids can degrade nitrile. Laminate offers broad chemical resistance.[5]
Spill Cleanup Nitrile (4 mil)Viton® or Butyl Rubber Single UseHigh resistance to chlorinated organics is required for bulk liquid handling.
B. Eye & Face Protection[2][4][6][7]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are not acceptable. The dust/vapor nature of alpha-halo acids poses a risk of corneal opacity if fumes bypass the glasses.

  • Face Shield: Required only if handling >100mL of solution or during exothermic neutralizations.

C. Respiratory & Body Protection
  • Body: Chemical-resistant lab coat (poly-cotton is minimum; Tyvek® recommended for synthesis). Closed-toe leather/composite shoes.

  • Respiratory: If weighing outside a hood (strongly discouraged), use a P100 particulate respirator with an Organic Vapor (OV) cartridge. The acid has low volatility but high irritation potential.

Operational Protocol: The "Safe-Path" Workflow

This workflow integrates safety checks into the experimental procedure.

HandlingProtocol Start START: Pre-Work Check HoodCheck 1. Verify Fume Hood (Flow > 100 fpm) Start->HoodCheck Donning 2. Don PPE (Goggles + Double Gloves) HoodCheck->Donning Weighing 3. Weighing (Solid) Use Anti-Static Gun Donning->Weighing Solubilization 4. Solubilization (Add Solid to Solvent) Weighing->Solubilization Avoid Dust Reaction 5. Reaction/Synthesis (Closed Vessel) Solubilization->Reaction Exothermic Risk Cleanup 6. Decontamination (Wipe surfaces with NaHCO3) Reaction->Cleanup Disposal 7. Waste Disposal (Halogenated Stream) Cleanup->Disposal

Figure 1: Safe handling workflow for trans-2-chlorocyclohexanecarboxylic acid. Note the specific decontamination step using weak base.

Step-by-Step Methodology:
  • Pre-Weighing Setup:

    • Place a disposable absorbent pad in the fume hood.

    • Prepare a saturated Sodium Bicarbonate (

      
      ) solution in a squirt bottle before opening the chemical container. This is your immediate neutralizer.
      
  • Weighing (The Highest Risk for Contamination):

    • Static Risk:[2] Crystalline organic acids often carry static charge, causing "jumping" crystals. Use an anti-static gun or ionizer if available.

    • Technique: Weigh into a tared vial, not onto weighing paper (which can flip/spill). Cap the vial immediately.

  • Solubilization:

    • Always add the acid to the solvent , never solvent to acid, to prevent splashing if the heat of solution is significant.

    • Solvent Choice: If using chlorinated solvents (DCM, Chloroform), the permeation risk to gloves increases. Double gloving is non-negotiable here.

  • Decontamination:

    • Wipe the balance area with the

      
       solution. If it fizzes, you successfully neutralized invisible acid residue.
      
    • Rinse with water, then ethanol.

Emergency Response & Spill Logic

Immediate Action Guide:

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the halo-acid.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage can be irreversible.

SpillResponse Spill Spill Detected SizeCheck Volume Check Spill->SizeCheck Small < 10 Grams/mL SizeCheck->Small Large > 10 Grams/mL SizeCheck->Large Neutralize Cover with NaHCO3 or Spill Pillow Small->Neutralize Evacuate Evacuate Lab Call EHS Large->Evacuate Collect Collect as Halogenated Waste Neutralize->Collect

Figure 2: Decision logic for spill containment. Note that large spills require evacuation due to respiratory irritation risks.

Waste Disposal Strategy

Proper disposal is legally required and environmentally critical due to the halogen content.

  • Waste Stream Classification: Halogenated Organic Waste. [6]

    • Why? Do not mix with non-halogenated solvents (acetone/methanol waste). High-temperature incineration is required to manage the chlorine byproducts (dioxin prevention). Mixing halogenated waste into non-halogenated streams forces the entire volume to be treated as halogenated, increasing disposal costs by ~300%.

  • Labeling:

    • Primary Name: "Halogenated Solvent/Solid Waste."

    • Constituent: "trans-2-chlorocyclohexanecarboxylic acid."

    • Hazard Checkbox: Corrosive , Toxic .

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic (corrosion risk).

References

  • Merck Millipore. (2023). Safety Data Sheet: Cyclohexanecarboxylic acid chloride (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Glove Selection Guide for Organic Acids. Retrieved from

  • University of California, Berkeley. (2024). Glove Selection Guide: Chemical Resistance of Nitrile, Latex, and Laminates. Retrieved from

  • PubChem. (2023). Compound Summary: 2-Chlorocyclohexanecarboxylic acid. National Library of Medicine. Retrieved from

  • Cornell University. (2024). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

Sources

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